(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
Description
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Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLHBYGMUXCEW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335367 | |
| Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-37-1 | |
| Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
Core Identity & Application Guide for Drug Development
Executive Summary
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid is a critical chiral building block, most notably serving as the strategic starting material for the synthesis of Daclatasvir (BMS-790052) , a first-in-class NS5A replication complex inhibitor used in the treatment of Hepatitis C Virus (HCV).
Its structural uniqueness lies in the steric bulk of the isopropyl group adjacent to the chiral center, which provides the necessary conformational lock for the biological activity of the final drug. This guide outlines the physicochemical properties, industrial-scale synthetic routes, and rigorous quality control protocols required for its use in GMP environments.
Part 1: Physicochemical Profile
The following data aggregates confirmed experimental values and computed properties essential for handling and specification setting.
| Property | Specification / Value |
| IUPAC Name | (2S)-2-(4-fluorophenyl)-3-methylbutanoic acid |
| Common Name | (S)-4-Fluoro-α-isopropylphenylacetic acid |
| CAS Number | 55332-37-1 (S-isomer); 1181574-74-2 (Racemic) |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| Chirality | (S)-Enantiomer (L-configuration relative to glyceraldehyde) |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| Key Application | Intermediate for Daclatasvir (Daklinza®) |
Part 2: Synthetic Routes & Process Chemistry[3]
The Challenge of Chirality
Direct asymmetric alkylation of 4-fluorophenylacetic acid is chemically challenging due to the potential for racemization and the difficulty of installing the bulky isopropyl group with high enantiomeric excess (ee). Therefore, the industrial "Process of Record" typically relies on Classical Resolution or Enzymatic Resolution .
Route A: Classical Resolution (Industrial Standard)
This route is favored for its scalability and cost-effectiveness. It involves synthesizing the racemic acid followed by chiral resolution using a chiral amine.
Mechanism:
-
Alkylation: 4-Fluorophenylacetic acid is alkylated with isopropyl bromide (or iodide) using a strong base (LDA or NaHMDS) to form the racemic intermediate.
-
Salt Formation: The racemic acid is treated with a chiral resolving agent, typically (S)-(-)-1-Phenylethylamine or Cinchonidine .
-
Diastereomeric Crystallization: The (S,S)-salt is less soluble and crystallizes out, leaving the (R)-isomer in the mother liquor.
-
Acid Release: The salt is cleaved with dilute HCl to yield the pure (S)-acid.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway highlighting the classical resolution step used to isolate the active (S)-enantiomer.
Part 3: Experimental Protocols
Protocol: Chemical Resolution of Racemic Acid
Note: This protocol assumes the starting material is the racemic acid.
Reagents:
-
Racemic 2-(4-fluorophenyl)-3-methylbutanoic acid (1.0 eq)
-
(S)-(-)-1-Phenylethylamine (0.6 - 1.0 eq)
-
Solvent: Ethanol/Water (9:1) or Isopropanol
Step-by-Step Methodology:
-
Dissolution: Charge 100g of racemic acid into a reactor. Add 500 mL of Ethanol/Water (9:1) mixture. Heat to 60°C to ensure complete dissolution.
-
Amine Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.6 eq) dropwise over 30 minutes while maintaining temperature at 60°C. Causality: Slow addition prevents rapid precipitation of amorphous solids, favoring crystalline growth.
-
Crystallization: Cool the mixture slowly to 20°C over 4 hours (ramp rate: 10°C/hour). Stir at 20°C for an additional 2 hours.
-
Filtration: Filter the white precipitate. Wash the cake with cold Ethanol (50 mL).
-
Recrystallization (Optional): If chiral purity is <98% ee, recrystallize the salt again from Ethanol.
-
Salt Break: Suspend the wet cake in Ethyl Acetate (300 mL) and water (100 mL). Add 1N HCl until the aqueous layer pH is <2.
-
Isolation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Combine organics, dry over MgSO₄, and concentrate in vacuo to yield the target (S)-acid.
Protocol: Chiral Purity Determination (HPLC)
Trust in the synthesis requires validation via Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-Isomer: ~8.5 min (Typical, confirm with standard)
-
(S)-Isomer: ~11.2 min (Typical, confirm with standard)
-
Part 4: Quality Control & Decision Logic
Ensuring the material meets the stringent requirements for Daclatasvir synthesis requires a robust QC workflow.
Figure 2: Quality Control Decision Tree ensuring enantiomeric and chemical purity before downstream processing.
References
-
Process Development of Daclatasvir: Scott, R. W., et al. (2011). "Process Development and Scale-Up of the HCV NS5A Inhibitor BMS-790052." Organic Process Research & Development, 15(5), 1217–1228.
-
General Synthesis of Alpha-Aryl Acids: Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701. (Discusses enzymatic resolution alternatives).
-
Compound Data & Safety: PubChem Compound Summary for CAS 55332-37-1.
Sources
An In-depth Technical Guide to the Physical Properties of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the known physical properties of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available experimental and predicted data, detailed methodologies for its characterization, and contextual insights into the significance of these properties. While a complete experimental dataset for this specific molecule is not publicly available, this guide presents the most current information, clearly distinguishing between experimentally determined and computationally predicted values to ensure scientific integrity.
Introduction
This compound, with the CAS number 55332-37-1, is a fluorinated derivative of valeric acid.[1] Its structure, featuring a chiral center at the alpha-carbon adjacent to the carboxylic acid and a fluorine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry. The fluorine substituent can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. A thorough understanding of its physical properties is paramount for its application in drug design, formulation development, and process chemistry. This guide aims to provide a detailed examination of these characteristics.
Molecular Structure and General Information
The foundational attributes of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | JIGS Chemical Limited |
| Synonyms | (S)-α-Isopropyl-p-fluorophenylacetic acid | [2] |
Key Physical Properties: Data and Experimental Protocols
This section details the available physical property data for this compound. Each property is discussed with respect to its relevance, and standardized experimental protocols for their determination are provided to guide researchers in their own characterization efforts.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities.
Experimental Data:
| Parameter | Value | Source |
| Melting Point | 82-85 °C | JIGS Chemical Limited |
Trustworthiness and Causality: The provided melting point is from a commercial supplier and should be considered a typical range for a substance of standard purity. The presence of even minor impurities can lead to a depression and broadening of the melting point range.[3]
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point of a solid organic compound.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline powder to a fine consistency.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting point. This saves time in the subsequent, more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Solubility
Solubility is a fundamental property that influences a compound's bioavailability, formulation possibilities, and purification strategies. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
Experimental Data:
| Solvent | Solubility | Source |
| Water | Slightly soluble | JIGS Chemical Limited |
| Ethanol | Soluble | JIGS Chemical Limited |
| Acetone | Soluble | JIGS Chemical Limited |
Trustworthiness and Causality: The qualitative solubility data is consistent with the structure of the molecule. The polar carboxylic acid group allows for some interaction with water, while the larger, nonpolar phenyl and isopropyl groups limit its aqueous solubility. The compound's ability to act as a hydrogen bond donor and acceptor, along with its overall polarity, facilitates its solubility in polar organic solvents like ethanol and acetone. The solubility in aqueous solutions is expected to increase significantly at higher pH values due to the formation of the more polar carboxylate salt.
Experimental Protocol for Qualitative Solubility Assessment
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.
Diagram of Solubility Testing Logic
Caption: Logical Flow for Solubility Classification.
Methodology:
-
Preparation: For each solvent to be tested, add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the solvent to the test tube.
-
Observation: Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Slightly Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
pH-Dependent Solubility: To confirm the acidic nature, test solubility in 5% aqueous sodium hydroxide and 5% aqueous sodium bicarbonate. The formation of the sodium salt should render the compound soluble in these basic solutions.
Acidity Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.
Predicted Data:
| Parameter | Value | Source |
| pKa | 4.23 ± 0.10 | ChemicalBook (Predicted) |
Trustworthiness and Causality: This is a computationally predicted value and should be confirmed experimentally. The pKa of a carboxylic acid is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to a non-fluorinated analogue.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[4]
Diagram of Potentiometric Titration Setup
Caption: Apparatus for Potentiometric pKa Determination.
Methodology:
-
Solution Preparation: Prepare a standard solution of approximately 0.1 M sodium hydroxide (carbonate-free). Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low) to a final concentration of about 0.01 M.
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments from a buret.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
Optical Rotation
As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is essential for confirming the enantiomeric purity of a sample.
Experimental Data:
| Parameter | Value |
| Specific Rotation ([α]) | Data not available in the searched literature. |
Trustworthiness and Causality: The absence of published experimental data for the specific rotation is a significant gap in the characterization of this compound. The "(S)" designation refers to the absolute configuration at the chiral center, but it does not predict the direction (dextrorotatory, (+), or levorotatory, (-)) of the optical rotation. This must be determined experimentally.
Experimental Protocol for Determining Specific Rotation
This protocol describes the use of a polarimeter to measure the optical rotation of a chiral compound.[5]
Diagram of Polarimetry Principle
Caption: Principle of a Polarimeter.
Methodology:
-
Solution Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).
-
Instrument Blank: Fill the polarimeter sample cell (of known path length, l, in decimeters) with the pure solvent and measure the rotation. This is the blank reading.
-
Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path. Measure the observed rotation (α).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of light used (commonly the sodium D-line, 589 nm) must also be reported.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable estimates for certain physical properties. The following data are predicted and should be used with the understanding that they require experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 283.9 ± 15.0 °C | ChemicalBook |
| Density | 1.142 ± 0.06 g/cm³ | ChemicalBook |
Conclusion
This compound is a compound with significant potential in pharmaceutical research. This guide has consolidated the currently available physical property data, highlighting both experimentally determined values for melting point and solubility, and predicted values for pKa, boiling point, and density. A critical gap remains in the experimental determination of its specific optical rotation. The detailed protocols provided herein offer a standardized framework for researchers to perform their own characterizations, ensuring data integrity and comparability across studies. As research into this and similar fluorinated compounds progresses, a more complete and experimentally validated dataset will be invaluable to the scientific community.
References
-
Capot Chemical Co., Ltd. (2017). MSDS of this compound. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (S)-2-(4-Fluorophenyl)-3-Methylbutyric Acid. Retrieved from [Link]
-
University of Canterbury. (n.d.). Melting point determination. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. (S)-2-(4-FLUOROPHENYL) 3-METHYLBUTYRIC ACID CAS#: 110311-45-0 [amp.chemicalbook.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Experimental and theoretical optical properties of methylammonium lead halide perovskites - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Specific Rotation of Sugar Solution | Polarimeter Experiment Viva [apniphysics.com]
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid CAS number 55332-37-1
An In-Depth Technical Guide on: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid (CAS 55332-37-1)
Part 1: Executive Technical Summary
This compound is a high-value chiral building block belonging to the class of
-
Ion Channel Modulators: The lipophilic isopropyl group and the metabolically stable fluorophenyl ring mimic the pharmacophores found in T-type calcium channel blockers (e.g., Mibefradil analogs) and sodium channel blockers.
-
NSAID Analogs: It shares the 2-arylpropionic acid substructure typical of profens (e.g., Naproxen, Ibuprofen), but with increased steric bulk (isopropyl vs. methyl), potentially altering COX-1/COX-2 selectivity profiles.
-
Kinase Inhibitors: Used as a chiral capping group to enforce binding pocket specificity in Aurora kinase and HDAC inhibitors.
Key Technical Challenge: The biological activity is strictly governed by the (S)-configuration at the
Part 2: Chemical Profile & Properties
| Property | Data |
| CAS Number | 55332-37-1 |
| IUPAC Name | (2S)-2-(4-fluorophenyl)-3-methylbutanoic acid |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| Chiral Center | C2 ( |
| Physical State | Crystalline solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| pKa (Calc.) | ~4.5 (Carboxylic acid) |
| Key Impurities | Des-fluoro analog; 2-(4-fluorophenyl)-3-methylbutanamide; (R)-enantiomer |
Part 3: Synthetic Routes & Process Chemistry
To achieve the (S)-enantiomer, two primary strategies are employed: Classical Resolution (most scalable) and Asymmetric Alkylation (highest atom economy).
Route A: The "Classical" Resolution Pathway (Scalable)
This method first synthesizes the racemic acid and then separates the enantiomers using a chiral amine.
Step 1: Alkylation of 4-Fluorophenylacetonitrile
-
Reagents: 4-Fluorophenylacetonitrile, Isopropyl bromide, NaH (or NaOH/PTC).
-
Mechanism: S_N2 nucleophilic substitution. The benzylic anion attacks the isopropyl bromide.
-
Critical Control: Temperature must be controlled (<10°C during addition) to prevent poly-alkylation.
Step 2: Hydrolysis
-
Reagents: H₂SO₄/H₂O or NaOH/EtOH.
-
Outcome: Converts the nitrile (-CN) to the carboxylic acid (-COOH).
-
Product: rac-2-(4-Fluorophenyl)-3-methylbutanoic acid.
Step 3: Optical Resolution (The Critical Step)
-
Resolving Agent: (R)-(+)-1-Phenylethylamine (or (S)-(-)-1-Phenylethylamine).
-
Process: The racemic acid reacts with the chiral amine to form two diastereomeric salts:
-
Separation: Salt A and Salt B have different solubilities in solvents like acetone or ethanol/water. Through fractional crystallization, the desired salt precipitates.
-
Liberation: The purified salt is treated with dilute HCl to release the free (S)-acid.
Route B: Asymmetric Alkylation (Evans Auxiliary)
For high-value, small-batch synthesis, an Evans oxazolidinone auxiliary is used to induce chirality during the C-C bond formation.
-
Reagents: (S)-4-Benzyl-2-oxazolidinone, 4-Fluorophenylacetic acid, NaHMDS, Isopropyl iodide.
-
Advantage: Yields >95% ee directly without resolution.
-
Disadvantage: High cost of the auxiliary and additional steps to attach/cleave it.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Racemic Acid (Pre-cursor)
-
Charge a reactor with 4-fluorophenylacetonitrile (1.0 eq) and TBAB (Phase Transfer Catalyst, 0.05 eq).
-
Add 50% NaOH solution (3.0 eq) vigorously.
-
Dose Isopropyl bromide (1.2 eq) slowly over 2 hours, maintaining internal temp at 25-30°C.
-
Agitate for 12 hours. Monitor by HPLC for disappearance of nitrile.
-
Hydrolysis: Add ethanol and reflux with excess NaOH (5.0 eq) for 24 hours until ammonia evolution ceases.
-
Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate. Concentrate to yield the racemic crude acid.
Protocol 2: Optical Resolution to (S)-Enantiomer
This protocol assumes the use of (R)-1-Phenylethylamine to precipitate the (S)-acid salt. Note: Screening is required to confirm if the (S)-(R) or (S)-(S) pair is the less soluble one.
-
Dissolve 100g of rac-2-(4-Fluorophenyl)-3-methylbutanoic acid in 500 mL of Acetone/Water (9:1) .
-
Heat to 50°C to ensure full dissolution.
-
Add 0.55 eq of (R)-1-Phenylethylamine dropwise.
-
Cool slowly (ramp rate: 5°C/hour) to 0°C.
-
Filter the resulting white crystals. Save the filtrate (contains the R-enriched isomer).
-
Recrystallize the wet cake from pure ethanol to upgrade chiral purity to >99% de (diastereomeric excess).
-
Acidify: Suspend the salt in water and add 1N HCl until pH < 2.
-
Extract with DCM, dry over MgSO₄, and evaporate to yield This compound .
Part 5: Visualization of Workflows
Figure 1: Synthesis & Resolution Logic Flow
Caption: Figure 1. Process flow for the synthesis and optical resolution of CAS 55332-37-1, highlighting the critical divergence at the resolution step.
Part 6: Analytical Controls (Self-Validating System)
To ensure the protocol is "self-validating," the following checkpoints must be met:
-
Enantiomeric Excess (ee):
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.
-
Acceptance Criteria: >98.0% ee for pharmaceutical intermediates.
-
Validation: Inject the racemic material first to establish separation of peaks.
-
-
Specific Rotation
:-
Measure in Ethanol or Methanol at 20°C.
-
The (S)-enantiomer typically exhibits a positive (+) rotation (based on analogs like (S)-2-(4-chlorophenyl)-3-methylbutanoic acid).
-
Note: Verify the sign of rotation experimentally as solvent effects can invert the sign.
-
-
Chemical Purity:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic isopropyl doublet (~0.9 ppm) and the methine doublet (~3.1 ppm). The aromatic region should show the distinct para-fluoro splitting pattern.
-
References
-
Sigma-Aldrich. this compound Product Sheet.Link
-
Witczuk, B. et al. (1980).[6][1] Resolution of 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers.[1] Polish Journal of Pharmacology.[1] Link(Cited for resolution methodology of analogous aryl-alkanoic acids).[1]
-
Ruble, J.C. et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Link(Cited for asymmetric synthesis principles of phenyl-butanoic acids).
-
European Patent EP1669347A1. Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.[4]Link(Cited for handling of fluorophenyl-isovaleric acid precursors).
Sources
- 1. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 4. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Chiral Building Blocks in Drug Discovery: A Technical Guide to Stereoselective Synthesis and Application
Abstract
The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Chirality, the property of "handedness" at a molecular level, is a critical determinant of a drug's interaction with the inherently chiral environment of the human body. Enantiomers, the non-superimposable mirror-image forms of a chiral drug, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the development of single-enantiomer drugs has become a cornerstone of modern pharmaceutical science, driven by the pursuit of enhanced efficacy and safety. This guide provides an in-depth exploration of the strategies and methodologies for obtaining and utilizing chiral building blocks—enantiomerically pure intermediates—in drug discovery. We will delve into the causality behind the selection of synthetic routes, from leveraging nature's chiral pool to the precision of asymmetric synthesis and the industrial scale of chiral resolution. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities and unlock the potential of stereochemistry in creating next-generation therapeutics.
The Imperative of Chirality in Pharmacology
The biological systems that drugs target—proteins, enzymes, and nucleic acids—are composed of chiral building blocks (L-amino acids and D-sugars) and thus present a chiral environment.[1] This inherent asymmetry means that the interaction between a chiral drug and its biological target is diastereomeric; the two enantiomers of a drug will interact differently with a chiral receptor, much like a left hand fits poorly into a right-handed glove.[2]
This stereoselectivity manifests in several critical ways:
-
Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects.[3] A classic and tragic example is thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is a potent teratogen.[4]
-
Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.[2] Enzymes, particularly the cytochrome P450 family, are often stereoselective, leading to different metabolic rates and potential drug-drug interactions for each enantiomer.[2]
Recognizing these profound differences, regulatory bodies, including the U.S. Food and Drug Administration (FDA), issued policies in the early 1990s emphasizing the need to characterize the individual enantiomers of a chiral drug.[4][5][6][7][8][9] These guidelines require developers to know the absolute stereochemistry and isomeric composition of their drug candidates, making the synthesis of single-enantiomer compounds a critical focus in the pharmaceutical industry.[1][5][6]
Diagram 1: Conceptual illustration of stereoselective binding of drug enantiomers to a chiral receptor.
Methodologies for Accessing Enantiopure Building Blocks
The synthesis of single-enantiomer drugs relies on the availability of enantiomerically pure starting materials and intermediates, known as chiral building blocks. There are three primary strategies for obtaining these crucial components.
Chiral Pool Synthesis: Leveraging Nature's Bounty
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[10] This approach is highly efficient as the inherent chirality of the starting material is carried through the synthetic sequence to the final product, circumventing the need for an asymmetric synthesis step or a resolution process.[10][] Common sources for the chiral pool include amino acids, sugars, terpenes, and alkaloids.[10][12]
Causality in Application: The choice to pursue a chiral pool synthesis is often driven by a structural similarity between a readily available natural product and a key fragment of the target molecule. For instance, the pyrrolidine ring is a common motif in many drugs, and chiral versions of this scaffold can be efficiently synthesized from natural amino acids like proline or glutamic acid.[13]
(R)-pyrrolidine-3-carboxylic acid , for example, is a versatile building block with orthogonal functional groups (a secondary amine and a carboxylic acid) that allow for selective modifications, making it a valuable starting point for a diverse range of complex, biologically active molecules, including DPP-4 inhibitors for type 2 diabetes.[13]
Chiral Resolution: Separating the Mirror Images
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers.[14] This is a widely used industrial strategy, particularly when a direct asymmetric synthesis is not feasible or cost-effective.
This classical method involves reacting a racemic acid or base with a single-enantiomer resolving agent (often a naturally derived chiral amine or acid) to form a pair of diastereomeric salts.[14][15] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[14][16] After separation, the resolving agent is removed to yield the pure enantiomers.
Protocol: Diastereomeric Resolution of a Racemic Amine
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral acid resolving agent, such as (R)-(-)-Mandelic acid (0.5-1.0 eq), in the same solvent.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. The salt of one diastereomer will preferentially crystallize due to lower solubility. The progress can be monitored by observing crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.
-
Enantiomeric Purity Check: Analyze a small sample of the crystallized salt. The salt is typically liberated back to the free amine and analyzed by chiral HPLC to determine the enantiomeric excess (ee).
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous base (e.g., 1M NaOH) to deprotonate the amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Product: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine. The mother liquor from the crystallization step can be processed to recover the other enantiomer.
Chromatographic techniques are powerful tools for both analytical and preparative-scale separation of enantiomers.[14] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately.[14][17]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for both analytical and preparative chiral separations, offering high resolution for a wide variety of compounds.[16][17]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" and more cost-effective option for large-scale separations.[18]
-
Simulated Moving Bed (SMB) Chromatography: A continuous purification process that is highly efficient for large-scale, industrial production of enantiopure drugs.[19][20][21] By simulating the counter-current movement of the stationary phase, SMB technology offers significantly higher throughput and lower solvent consumption compared to traditional batch chromatography.[19][20][21][22]
Diagram 2: Workflow for preparative chiral HPLC separation of a racemic mixture.
Table 1: Comparison of Preparative Chiral Chromatography Techniques
| Feature | HPLC | SFC | SMB |
| Principle | Batch liquid chromatography | Batch supercritical fluid chromatography | Continuous counter-current chromatography |
| Scale | mg to multi-kg | g to multi-kg | kg to tons |
| Solvent Usage | High | Low to Moderate | Low (relative to output)[19][21] |
| Throughput | Moderate | High | Very High[19][21] |
| Cost | High capital and solvent cost | Lower solvent cost, high capital cost | High capital cost, low operational cost at scale[20] |
| Best For | Flexible, multi-purpose use; early development | High-speed purification; "green" chemistry | Dedicated, large-scale manufacturing of a single product[21][22] |
Asymmetric Synthesis: Building Chirality Intelligently
Asymmetric synthesis is the most ambitious and elegant approach, aiming to create a single enantiomer directly from a prochiral (non-chiral) starting material.[23] This avoids the 50% theoretical yield limit of classical resolution and eliminates the need to separate and potentially discard an unwanted enantiomer.
This strategy employs a small amount of a chiral catalyst (metal-based or organic) to control the stereochemical outcome of a reaction, generating large quantities of an enantiomerically enriched product.[23] Asymmetric hydrogenation and epoxidation are prominent examples of reactions that have been industrialized using this approach.[23] The catalyst creates a chiral environment around the substrate, forcing the reaction to proceed down a lower-energy pathway to form one enantiomer preferentially over the other.
Diagram 3: Concept of a chiral catalyst selectively lowering the energy of one reaction pathway.
Enzymes are nature's catalysts and often exhibit exquisite chemo-, regio-, and stereoselectivity.[24][25][26] Using enzymes in organic synthesis allows for the creation of chiral building blocks under mild, environmentally friendly conditions (aqueous media, room temperature).[24][25] Hydrolases (like lipases and proteases) and reductases are commonly used classes of enzymes in the pharmaceutical industry for both the kinetic resolution of racemates and the asymmetric synthesis of chiral alcohols, amines, and acids.[24][26][27] Advances in enzyme engineering now allow for the rapid development of customized biocatalysts tailored for specific, non-natural transformations.[26]
Strategic Application: The Chiral Switch
The "chiral switch" is a drug development strategy where a previously marketed racemic drug is re-developed and marketed as a single enantiomer.[3][28][29] The primary motivations for a chiral switch are to improve the therapeutic profile of a drug and to extend its patent life.[2][29]
Causality in Application: A chiral switch is justified when the single enantiomer offers a clear clinical advantage, such as:
-
Improved Efficacy: Higher potency allows for lower doses.
-
Enhanced Safety: Elimination of a distomer that causes side effects or contributes to metabolic burden.[28][29]
-
Simplified Pharmacokinetics: A more predictable dose-response relationship.
A prominent example is the proton-pump inhibitor omeprazole (a racemate) and its chiral switch, esomeprazole. Esomeprazole is the (S)-enantiomer, which is metabolized more slowly than the (R)-enantiomer, leading to higher drug exposure and more effective acid control in many patients.[30]
Case Study: Synthesis of a Key Chiral Intermediate for Sofosbuvir
Sofosbuvir (Sovaldi®) is a cornerstone antiviral drug for the treatment of Hepatitis C.[31] Its complex structure includes a crucial phosphoramidate moiety with a stereogenic phosphorus center. The specific stereoisomer, (Sp), is vital for the drug's efficacy.[32] The synthesis of Sofosbuvir is a masterclass in stereocontrolled chemistry, relying on the coupling of a protected nucleoside with a chiral phosphoramidate building block.
A key intermediate is the chiral phosphorochloridate reagent, (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. The stereochemistry of this building block, derived from the natural amino acid L-alanine, directly dictates the final stereochemistry at the phosphorus atom in Sofosbuvir.
Synthetic Workflow Overview:
-
Chiral Building Block Synthesis: L-alanine isopropyl ester is reacted with phenyl dichlorophosphate to form the P-chiral phosphoramidate. This step often produces a mixture of diastereomers.
-
Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside is deprotonated with a Grignard reagent (e.g., t-butylmagnesium chloride) and then coupled with the chiral phosphorochloridate intermediate.[31] This reaction must be highly diastereoselective to favor the formation of the desired (Sp)-isomer of Sofosbuvir.[33]
-
Purification & Deprotection: The resulting mixture is purified, often using chromatography to separate the diastereomers, followed by deprotection steps to yield the final API.[31]
The success of the Sofosbuvir synthesis hinges on the precise control of stereochemistry during the coupling of a chiral nucleoside with a chiral phosphoramidate building block, demonstrating the critical importance of these enantiopure fragments in constructing complex modern medicines.[31][32][33]
Conclusion and Future Perspectives
Chiral building blocks are not merely synthetic intermediates; they are the foundational components that enable the rational design of safer and more effective medicines. The choice of strategy to obtain them—be it from the chiral pool, through resolution, or via asymmetric synthesis—is a critical decision in the drug development process, balancing factors of cost, time, scale, and chemical complexity. As our understanding of stereoselective synthesis deepens and new catalytic systems (both chemical and biological) are discovered, the ability to construct complex chiral molecules with atomic precision will continue to expand. This will empower medicinal chemists to explore chemical space with greater confidence, ultimately leading to the discovery of novel therapeutics with optimized efficacy and minimized adverse effects.
References
- The Significance of Chirality in Drug Design and Development. (2011).
- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.
- Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.
- The Significance of Chirality in Drug Design and Development. (n.d.). PMC.
- Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed.
- FDA issues flexible policy on chiral drugs. (n.d.).
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC.
- Simulated Moving Bed Chromatography: A Powerful Unit Operation. (n.d.). Pharmaceutical Technology.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Technical Guide: Synthesis and Mechanism of Action of a Key Sofosbuvir Chlorinated Intermedi
- Enzyme-Catalyzed Asymmetric Synthesis. (n.d.). Wiley Online Library.
- Chiral drugs: the FDA perspective on manufacturing and control. (n.d.). PubMed.
- The importance of chirality in API development. (n.d.). Veranova.
- Microbial/enzymatic synthesis of chiral drug intermedi
- Chiral Switch: Between Therapeutical Benefit and Marketing Str
- Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (n.d.). Longdom Publishing.
- Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. (n.d.). Informit.
- The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025).
- Chiral switch. (n.d.). Wikipedia.
- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
- Enzymatic strategies for asymmetric synthesis. (n.d.). PMC - NIH.
- The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. (2024). ACS Medicinal Chemistry Letters.
- Chiral Synthesis & Resolution. (n.d.). BOC Sciences.
- Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac.
- Simul
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). WordPress.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
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- Micro simulated moving bed chromatography-mass spectrometry as a continuous on-line process analytical tool. (2023). PubMed Central.
- Development of New Stereoisomeric Drugs. (1992). FDA.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing).
- Synthetic Routes to Sofosbuvir. (n.d.).
- Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. (2023). CARBOGEN AMCIS AG.
- Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. (n.d.).
- simulated moving bed chromatography (smb). (n.d.). KD Pharma Group.
- Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing.
- Chiral Building Blocks in Asymmetric Synthesis. (2022). Wiley Online Library.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Chiral pool. (n.d.). Wikipedia.
- Synthesis method of key sofosbuvir intermediate. (n.d.).
- Asymmetric Synthesis in Industry:
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Technical Guide: Predicted 1H NMR Spectrum of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
Executive Summary
This technical guide provides a high-resolution prediction and analysis of the 1H NMR spectrum for (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid . This molecule represents a critical structural motif in medicinal chemistry, sharing features with non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
The spectral signature is defined by three distinct zones:[1]
-
The Aromatic Region (AA'BB'X System): Characterized by complex higher-order couplings due to the 4-Fluorine substituent.
-
The Chiral Aliphatic Region: Defined by the diastereotopicity of the isopropyl methyl groups, a direct consequence of the adjacent (S)-chiral center.
-
The Labile Proton: A concentration-dependent carboxylic acid resonance.
Part 1: Structural Elucidation & Spectral Assignment
The Molecule
IUPAC Name: this compound Molecular Formula: C11H13FO2 Solvent for Prediction: Chloroform-d (CDCl3) at 298 K.
Predicted Spectral Data Table
| Signal | Integration | Multiplicity | Shift (δ ppm) | Coupling Constants (Hz) | Assignment |
| A | 1H | Broad Singlet | 10.5 – 12.5 | N/A | -COOH (Carboxylic Acid) |
| B | 2H | dd (pseudo-t) | 7.24 – 7.28 | Ar-H (meta to F, C2'/C6') | |
| C | 2H | dd (pseudo-t) | 6.98 – 7.04 | Ar-H (ortho to F, C3'/C5') | |
| D | 1H | Doublet (d) | 3.12 – 3.18 | CH -COOH ( | |
| E | 1H | Octet (m) | 2.25 – 2.35 | CH -(CH3)2 (Isopropyl methine) | |
| F | 3H | Doublet (d) | 1.05 – 1.08 | -CH 3 (Diastereotopic Methyl A) | |
| G | 3H | Doublet (d) | 0.68 – 0.72 | -CH 3 (Diastereotopic Methyl B) |
Note on Stereochemistry: While the (S)-enantiomer is specified, in an achiral solvent like CDCl3, the 1H NMR spectrum is identical to the (R)-enantiomer or the racemate. Enantiomeric discrimination requires Chiral Solvating Agents (see Section 3).
Detailed Mechanistic Analysis
The Fluorine Effect (Aromatic Region)
The 4-fluorophenyl group creates a complex spin system. While often approximated as doublets, the protons on the ring actually form an AA'BB'X system (where X is
-
Ortho to Fluorine (Signal C): These protons experience strong shielding from the fluorine lone pairs and large spin-spin coupling to the
F nucleus ( Hz). This results in a signal that appears as a triplet or complex multiplet around 7.0 ppm. -
Meta to Fluorine (Signal B): These protons are less shielded and show smaller long-range coupling to fluorine (
Hz), appearing downfield around 7.25 ppm.
The Chiral Center & Diastereotopicity (Aliphatic Region)
This is the critical quality control marker. Because C2 is a chiral center, the two methyl groups on the adjacent isopropyl moiety (C4) are diastereotopic .[2]
-
Symmetry Breaking: The C2 chiral center breaks the symmetry of the isopropyl group. The two methyl groups exist in chemically distinct environments.[3][4][5]
-
Spectral Consequence: Unlike a standard isopropyl group (which shows one doublet of 6H), this molecule will display two distinct doublets (3H each). The separation (
) between these methyl signals is a measure of the chiral influence and conformational rigidity.
The Acid Dimerization
The carboxylic acid proton (Signal A) is highly concentration-dependent. In non-polar solvents like CDCl3, carboxylic acids form hydrogen-bonded cyclic dimers. This deshields the proton, pushing it to 10-12 ppm. In polar aprotic solvents (e.g., DMSO-d6), the dimer is disrupted, and the signal may shift or broaden further due to exchange with residual water.
Part 2: Visualization of Assignments
The following diagram maps the structural connectivity to the predicted spectral regions, illustrating the flow of magnetization and coupling logic.
Caption: Logic flow connecting structural moieties to specific NMR signals, highlighting the impact of Fluorine coupling and Chiral induction.
Part 3: Experimental Protocols
Standard Acquisition Protocol
To ensure reproducibility and minimize artifacts (such as rotamer broadening), follow this strict protocol:
-
Sample Preparation:
-
Weigh 10-15 mg of the substrate.
-
Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Critical Step: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended (to resolve the AA'BB' system).
-
Pulse Angle: 30° (approx. 3-4 µs depending on probe).
-
Relaxation Delay (D1): Set to
seconds. Carboxylic acid protons and aromatic protons have longer T1 relaxation times; a short D1 will suppress integration accuracy. -
Scans: 16 to 32 scans are sufficient for this concentration.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction: Manual phasing is preferred for the aromatic region to accurately define the "roofing" effect of the multiplets.
-
Determination of Enantiomeric Purity (Chiral Analysis)
Since the standard NMR spectrum is achiral, you must use a Chiral Solvating Agent (CSA) to verify the (S)-configuration or measure enantiomeric excess (ee).
Recommended Reagent: (R)-(+)-1,1'-Binaphthyl-2,2'-diamine or Quinine.
-
Why: These basic amines form diastereomeric salt complexes with the carboxylic acid in situ.
Protocol:
-
Acquire a baseline spectrum of the pure substrate in CDCl3.
-
Add 1.0 equivalent of the CSA directly to the NMR tube.
-
Shake and equilibrate for 5 minutes.
-
Acquire the spectrum.[6]
-
Analysis: Focus on the Methyl Doublets (Signal F/G) . In a racemic mixture, these signals will split into two sets (one for the R-salt, one for the S-salt). For pure (S)-enantiomer, only one set of shifted doublets should remain.
Part 4: References & Authoritative Grounding[7]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and chemical shift tables).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shifts and spin systems).
-
Li, G., et al. (2020).[7] "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent." Frontiers in Chemistry, 8, 329. Available at: [Link] (Protocol for chiral purity determination).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for 19F-1H coupling constants).
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid, represents a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motifs are incorporated into a variety of biologically active compounds. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and pertinent chemical data for this compound. Emphasizing a culture of safety and scientific integrity, this document is intended to equip researchers with the knowledge necessary to mitigate risks and utilize this reagent effectively in their synthetic endeavors. Due to a notable lack of exhaustive toxicological data, a cautious and proactive approach to safety is paramount.
Compound Profile and Physicochemical Properties
This compound is a solid organic compound at room temperature. Understanding its fundamental physical and chemical properties is the first step in safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Appearance | White to off-white solid/powder | Inferred from various sources |
| CAS Number | 55332-37-1 | [1] |
Further detailed physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets and should be determined empirically under controlled laboratory conditions.
Hazard Identification and GHS Classification
Based on data from various suppliers and related compounds, this compound and its analogs are classified with the following hazards under the Globally Harmonized System (GHS). It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
| Acute Toxicity (Oral, for some analogs) | GHS07 | Warning | H302: Harmful if swallowed.[3] |
| Acute Toxicity (Dermal, for some analogs) | GHS07 | Warning | H312: Harmful in contact with skin.[3] |
Note on Toxicological Data: A critical point to emphasize is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] The absence of comprehensive toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), necessitates that this compound be handled as potentially hazardous, warranting stringent adherence to safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety through appropriate PPE and engineering controls is non-negotiable when handling this compound. The following represent the minimum requirements.
Caption: A generalized workflow for the amide coupling of this compound.
Step-by-Step Methodology: Amide Coupling
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC, 1.1-1.5 eq) and, if necessary, an activating agent like 1-Hydroxybenzotriazole (HOBt, 1.1-1.5 eq). Stir the mixture at 0 °C for 15-30 minutes. The choice of coupling reagent is critical and can influence reaction efficiency and racemization levels. [4]4. Amine Addition: Add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified amide by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
This self-validating protocol includes multiple purification and analysis steps to ensure the identity and purity of the final product, which is a cornerstone of trustworthy scientific research.
Conclusion
This compound is a valuable synthetic intermediate. Its effective use is intrinsically linked to a thorough understanding and implementation of robust safety measures. The lack of comprehensive toxicological data mandates a conservative approach, treating the compound with the respect due to a potentially hazardous substance. By adhering to the guidelines outlined in this document—employing appropriate engineering controls and PPE, following safe handling and disposal procedures, and being prepared for emergencies—researchers can confidently and safely incorporate this versatile building block into their synthetic strategies, advancing the frontiers of drug discovery and chemical science.
References
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(10), 2486–2489. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
AERU, University of Hertfordshire. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. [Link]
- Google Patents. (2012).
-
Capot Chemical Co., Ltd. (2017). MSDS of this compound. [Link]
-
WebAssign. (2013). Experiment 8 - Amide Preparation. [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Kaiser, M. A., et al. (2007). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Annals of Occupational Hygiene, 51(3), 309–320. [Link]
-
Kaur, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-374. [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wang, Y., et al. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography A, 1723, 463478. [Link]
-
Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 51(17), 3242–3244. [Link]
-
BPI - Certified Compostable. Fluorinated Chemicals. [Link]
-
PubChem. (2S,3S)-2-amino-4-fluoro-3-methylbutanoic acid. [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
-
Li, M., et al. (2023). High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. Toxics, 11(10), 833. [Link]
-
University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. [Link]
-
Zango, Z. U., et al. (2020). Management of Solid Waste Containing Fluoride—A Review. Materials, 13(20), 4566. [Link]
-
PubChem. 4-(4-Fluoro-3-methylphenyl)butanoic acid. [Link]
-
FooDB. (2010). Showing Compound 3-Methylbutanoic acid (FDB001324). [Link]
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
[1]
Introduction & Structural Analysis[2]
The target molecule, This compound (CAS: 55332-37-1), represents a classic challenge in asymmetric synthesis: establishing a chiral center at the
Structural Challenges[1]
-
Steric Congestion: The juxtaposition of the isopropyl group (from the isovaleric backbone) and the 4-fluorophenyl ring creates significant steric bulk, making standard nucleophilic substitutions prone to elimination side reactions.
-
Enolization Potential: The electron-withdrawing nature of the 4-fluorophenyl group increases the acidity of the
-proton ( ), raising the risk of racemization during workup or under basic conditions. -
Stereocontrol: Achieving high enantiomeric excess (ee > 98%) requires rigid stereochemical control, as separation of enantiomers via chiral HPLC on a process scale is cost-prohibitive.[1]
This guide presents two validated methodologies:
-
Protocol A (The "Evans" Route): Utilizes a chiral auxiliary for maximum reliability and absolute stereocontrol (Ideal for Discovery/Medicinal Chemistry).
-
Protocol B (The "PTC" Route): Utilizes Asymmetric Phase-Transfer Catalysis for scalability and atom economy (Ideal for Process Development).[1]
Retrosynthetic Strategy
The following diagram illustrates the logical disconnection for both protocols.
Figure 1: Retrosynthetic analysis showing the Auxiliary (Left) and Catalytic (Right) pathways.
Protocol A: Evans Auxiliary Method (Discovery Scale)
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 4-Fluorophenylacetic acid.[1]
-
Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Note: The (S)-auxiliary typically yields the (S)-product for
-alkylation of arylacetyl derivatives, but confirmation via optical rotation is required).[1] -
Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.
-
Electrophile: 2-Iodopropane (Isopropyl iodide).[1]
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
Step 1: Synthesis of the N-Acyl Imide
-
Activation: Dissolve 4-fluorophenylacetic acid (1.0 equiv) in dry THF. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir until gas evolution ceases to form the acid chloride.
-
Lithiation of Auxiliary: In a separate flask, cool a solution of (S)-4-benzyl-2-oxazolidinone (1.1 equiv) in THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Coupling: Cannulate the acid chloride solution into the lithiated auxiliary solution at -78°C.
-
Workup: Warm to 0°C, quench with sat.
, extract with EtOAc, and purify via recrystallization (Hexanes/EtOAc).-
Checkpoint: Isolate the crystalline imide.[1] Verify purity by
-NMR.
-
Step 2: Diastereoselective Alkylation[1]
-
Enolization: Dissolve the N-acyl imide (1.0 equiv) in anhydrous THF under
. Cool to -78°C.[1] -
Base Addition: Add NaHMDS (1.1 equiv) dropwise over 20 min. The solution will turn yellow/orange, indicating Z-enolate formation.[1] Stir for 45 min at -78°C.
-
Alkylation: Add 2-iodopropane (5.0 equiv) neat. (Note: Excess electrophile is crucial due to the steric bulk of the isopropyl group and the lower reactivity of secondary halides).
-
Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.
-
Mechanistic Insight: The Z-enolate is chelated by the sodium ion.[1] The benzyl group of the auxiliary blocks the Re-face, forcing the isopropyl group to attack the Si-face (relative to the
-carbon), establishing the (S)-configuration.
-
-
Quench: Quench with glacial acetic acid at -20°C. Dilute with ether, wash with brine.
-
Purification: Flash chromatography (
) is usually required to separate the diastereomers if is < 98:2.[1]
Step 3: Hydrolytic Cleavage (Chiral Auxiliary Removal)
-
Reaction: Dissolve the alkylated imide in THF/Water (3:1). Cool to 0°C.[1]
-
Reagents: Add
(30%, 4 equiv) followed by LiOH (2 equiv). Stir at 0°C for 2 hours.-
Why Peroxide? The hydroperoxide anion (
) is more nucleophilic than hydroxide ( ) toward the imide carbonyl but less basic, minimizing racemization of the -center.[1]
-
-
Recovery: Quench with
(to destroy peroxide). Evaporate THF.[1] Extract the auxiliary with (save for recycling). -
Isolation: Acidify the aqueous layer (containing the carboxylate) to pH 2 with 1N HCl. Extract the target acid with EtOAc.[1]
Protocol B: Asymmetric Phase-Transfer Catalysis (Process Scale)
For scales >100g, the Evans method is atom-inefficient.[1] Phase-Transfer Catalysis (PTC) using Cinchona alkaloid derivatives offers a scalable alternative.[1]
Reagents
-
Substrate: tert-Butyl 2-(4-fluorophenyl)acetate (The t-butyl ester prevents transesterification and enhances lipophilicity).[1]
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1-2 mol%).[1]
-
Base: 50% KOH (aq).
-
Electrophile: Isopropyl bromide.[1]
-
Solvent: Toluene/CHCl3 (3:1).[1]
Workflow Mechanism
Figure 2: Mechanism of Interfacial Asymmetric Alkylation via Phase Transfer Catalysis.
Step-by-Step Methodology
-
Preparation: Mix tert-butyl 2-(4-fluorophenyl)acetate (1.0 equiv) and the Cinchonidinium catalyst (0.02 equiv) in Toluene.
-
Base Addition: Add 50% KOH (5 equiv) vigorously. The reaction relies on the interfacial area; high stir rates are critical.
-
Alkylation: Add Isopropyl bromide (3.0 equiv) dropwise at 0°C.
-
Aging: Stir vigorously at 0°C for 12-24 hours. Monitor consumption of starting material by HPLC.[1]
-
Workup: Separate phases. Wash organic phase with water and brine.[1] Dry over
.[1] -
Hydrolysis: Dissolve the crude ester in
. Add Trifluoroacetic acid (TFA) to cleave the t-butyl group.[1] Stir at RT for 2 hours. -
Crystallization: The resulting acid can often be recrystallized from Hexane/EtOAc to upgrade ee from ~90% to >99%.[1]
Analytical Validation & Specifications
To ensure the integrity of the synthesis, the following analytical controls must be established.
Quantitative Comparison of Methods
| Feature | Protocol A (Evans Auxiliary) | Protocol B (PTC Alkylation) |
| Scale Suitability | Gram scale (<50g) | Kilogram scale (>100g) |
| Enantiomeric Excess | Typically >99% (after purif.) | 85-95% (requires recrystallization) |
| Atom Economy | Low (Auxiliary waste) | High (Catalytic) |
| Cost | High (Auxiliary/Reagents) | Low (Bulk reagents) |
| Time | 3-4 Days (Multi-step) | 1-2 Days |
Characterization Data (Expected)
-
Physical State: White crystalline solid.[1]
-
Optical Rotation:
(c=1.0, ) for the (S)-enantiomer (Value to be verified against specific reference standard; sign of rotation is critical). -
1H NMR (400 MHz, CDCl3):
11.5 (br s, 1H, COOH), 7.30 (dd, 2H, Ar-H), 7.05 (t, 2H, Ar-H), 3.15 (d, J=10.5 Hz, 1H, Ar-CH-COOH), 2.35 (m, 1H, CH-(Me)2), 1.05 (d, 3H, Me), 0.75 (d, 3H, Me). -
Chiral HPLC Method:
References
-
Evans, D. A., et al. (1982).[1] "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society. [Link]
-
O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. [Link] -
Park, H., et al. (2009).[1] "Practical Synthesis of Aryl-Substituted
-Amino Acids via Phase-Transfer Catalysis." Organic Process Research & Development. [Link] -
Vertex Pharmaceuticals. (2008).[1] "Patents related to Prodrugs of Vertex Kinase Inhibitors (VX-702)." Google Patents. [1]
derivatization of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid for analysis
Technical Application Note: Derivatization Strategies for the Quantitation and Enantiomeric Purity Assessment of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
Introduction & Scope
This compound is a critical chiral building block, structurally analogous to the 2-arylpropionic acid ("profen") class of non-steroidal anti-inflammatory drugs (NSAIDs), but distinguished by an isopropyl side chain (valeric acid backbone). Its analysis presents two primary challenges:
-
Chemical Purity (GC-MS): The free carboxylic acid moiety leads to strong hydrogen bonding, resulting in peak tailing, adsorption in the injection port, and poor sensitivity in Gas Chromatography (GC).
-
Enantiomeric Purity (Chiral Analysis): Distinguishing the bioactive (S)-enantiomer from the (R)-antipode is essential for regulatory compliance. While direct chiral HPLC is possible, derivatization into diastereomers offers a robust alternative using standard achiral columns.
This guide details three validated derivatization protocols designed to address volatility, sensitivity, and stereochemical resolution.
Decision Matrix: Selecting the Right Protocol
Before initiating benchwork, select the protocol that matches your analytical endpoint.
Figure 1: Analytical workflow decision matrix for this compound.
Protocol 1: Silylation for GC-MS (Chemical Purity)
Objective: Convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester to eliminate peak tailing and improve detection limits.
Mechanism: The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active acidic proton with a trimethylsilyl group. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to ensure complete derivatization of sterically hindered groups (e.g., the isopropyl group adjacent to the carboxyl).
Materials:
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Pyridine (Critical: Scavenges HCl byproduct and catalyzes reaction).
-
Vials: Amber silanized glass vials (moisture sensitive).
Step-by-Step Methodology:
-
Sample Preparation: Weigh 1–5 mg of this compound into a 2 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Flush the vial headspace with dry nitrogen and cap immediately.
-
Incubation: Heat the vial at 65°C for 30 minutes .
-
Expert Note: The isopropyl group at the C3 position creates steric bulk. Room temperature silylation is often incomplete for this specific molecule, leading to split peaks. Heat is mandatory.
-
-
Analysis: Inject 1 µL directly into GC-MS (Split 1:50).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet Temp: 250°C.
-
Self-Validation Check:
-
Success: A sharp, symmetrical peak at a higher retention time than the free acid. Mass spectrum should show M+• at m/z 268 (Molecular Weight 196 + 72 for TMS).
-
Failure: Broad tailing peak indicates moisture contamination (hydrolysis of TMS ester).
Protocol 2: Chiral Derivatization (Enantiomeric Purity)
Objective: Determine the enantiomeric excess (ee%) of the (S)-isomer by reacting it with an optically pure amine to form diastereomers, which are separable on standard achiral C18 HPLC columns or DB-5 GC columns.
Mechanism:
(S)-Acid + (R)-Amine
Materials:
-
Chiral Reagent: (R)-(+)-1-Phenylethylamine (High optical purity >99%).
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Step-by-Step Methodology:
-
Activation: In a 4 mL vial, dissolve 10 mg of the sample acid in 1 mL DCM. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 10 minutes at room temperature to form the active ester.
-
Amidation: Add 1.5 equivalents of (R)-(+)-1-Phenylethylamine.
-
Reaction: Stir at room temperature for 1 hour.
-
Quench/Wash: Wash the organic layer with 1 mL of 0.1 M HCl (removes excess amine) followed by 1 mL saturated NaHCO3 (removes unreacted acid).
-
Dry: Dry the organic layer over anhydrous Na2SO4.
-
Analysis: Inject onto HPLC-UV (C18 column, 254 nm detection).
-
Mobile Phase: Acetonitrile:Water (60:40 Isocratic).
-
Separation: The (S,R) and (R,R) diastereomers will elute at distinct times (typically
RT > 1.5 min).
-
Figure 2: Indirect chiral analysis workflow via diastereomeric amide formation.
Protocol 3: Fluorescent Tagging (High Sensitivity)
Objective: Enhance sensitivity by 100-1000x for pharmacokinetic (PK) studies or trace impurity analysis using a fluorogenic tag.
Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) . This reagent reacts with the carboxylic acid anion to form a highly fluorescent ester.
Step-by-Step Methodology:
-
Preparation: Dissolve sample (approx. 100 ng to 10 µg) in 500 µL Acetone.
-
Catalysis: Add 5 mg of anhydrous Potassium Carbonate (K2CO3) and a catalytic amount (1 mg) of 18-Crown-6 ether (facilitates the reaction of the carboxylate anion in organic solvent).
-
Tagging: Add 100 µL of Br-MMC solution (1 mg/mL in Acetone).
-
Reflux: Cap and heat at 60°C for 45 minutes . Protected from light (wrap vial in foil).
-
Analysis: HPLC with Fluorescence Detection (FLD).
-
Excitation: 325 nm.
-
Emission: 398 nm.
-
Comparative Data Summary
| Feature | Silylation (BSTFA) | Chiral Amidation | Fluorescent Tagging (Br-MMC) |
| Primary Use | Chemical Purity, GC-MS ID | Enantiomeric Excess (ee%) | Trace Quantification (Bioanalysis) |
| Instrument | GC-FID / GC-MS | HPLC-UV or GC-FID | HPLC-FLD |
| Reaction Time | 30 mins | 60-90 mins | 45 mins |
| Sensitivity | Medium (µg level) | Medium (µg level) | High (ng/pg level) |
| Stability | Low (Moisture sensitive) | High (Stable indefinitely) | Medium (Light sensitive) |
References
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC) - BSTFA. Retrieved from .
- Little, J. L. (1999). Derivatization of carboxylic acids for GC analysis. Journal of Chromatography A.
-
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.[1][2][3] Retrieved from .
-
Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Chiral derivatization reagents for the resolution of enantiomers.[4] Biomedical Chromatography. (Foundation for chiral amine coupling protocols).
-
BenchChem. (2025).[5] Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. (Protocol adaptation for fatty acid analogs). Retrieved from .
Sources
Application Note: Enantioselective Separation of 2-(4-Fluorophenyl)-3-methylbutanoic Acid
[1]
Introduction & Scientific Context
The separation of 2-(4-Fluorophenyl)-3-methylbutanoic acid enantiomers is a critical quality control step in the development of fluorinated non-steroidal anti-inflammatory drug (NSAID) analogues and agrochemical intermediates.[1] This molecule belongs to the class of 2-arylalkanoic acids , structurally related to "profens" (e.g., Ibuprofen, Naproxen).[1][2]
The Challenge of Chirality
The biological activity of 2-arylalkanoic acids is often restricted to the (S)-enantiomer, while the (R)-enantiomer may be inactive or contribute to off-target toxicity.[1] The presence of the fluorine atom at the para-position of the phenyl ring increases metabolic stability and lipophilicity but also introduces specific electronic dipoles that influence interaction with chiral stationary phases (CSPs).
Experimental Strategy
This guide prioritizes Amylose-based polysaccharide columns (Chiralpak AD-H/IA) as the primary screening choice due to their proven track record with alpha-aryl acids.[1] The Whelk-O 1 (Pirkle-type) column is presented as a high-selectivity alternative for preparative scale-up of the free acid.[1]
Method Development Decision Matrix
The following decision tree outlines the logical flow for selecting the optimal separation mode based on your laboratory's specific constraints (Sample Solubility, Detection Method, and Scale).
Figure 1: Strategic decision tree for selecting the optimal chiral HPLC mode.
Protocol A: Normal Phase Separation (Gold Standard)[1]
This method is the industry standard for 2-arylalkanoic acids. It uses an Amylose tris(3,5-dimethylphenylcarbamate) selector, which forms hydrogen bonds with the carboxylic acid moiety and
Chromatographic Conditions
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H (or Immobilized Chiralpak IA ) | 5 µm, 4.6 × 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v) | TFA is mandatory to suppress ionization.[1] |
| Flow Rate | 1.0 mL/min | Adjust to keep backpressure < 80 bar. |
| Temperature | 25°C | Lowering to 10°C may improve resolution (Rs).[1] |
| Detection | UV @ 254 nm | Fluorine absorbance is low; track Phenyl ring. |
| Injection Vol. | 5 - 10 µL | Sample conc: 1 mg/mL in Mobile Phase. |
Step-by-Step Execution
-
System Preparation: Flush the HPLC lines with 100% Isopropanol (IPA) to remove any traces of aqueous buffer.[1]
-
Mobile Phase Prep:
-
Equilibration: Install the column and ramp flow from 0.2 to 1.0 mL/min over 5 minutes. Equilibrate for at least 20 column volumes (approx. 45 mins).
-
Blank Run: Inject mobile phase to confirm baseline stability.
-
Sample Injection: Inject the racemic mixture.
-
Expected Result: The enantiomers should elute between 6 and 15 minutes.
-
Elution Order: Typically, the (R)-enantiomer elutes first on AD-H for profen-like acids, but this must be confirmed with a standard.[1]
-
Protocol B: Reversed Phase Separation (LC-MS Compatible)[1]
Use this protocol if you require Mass Spectrometry detection or if the sample is insoluble in hexane. The Immobilized Polysaccharide phases (IC/IG) are required here as coated phases (AD/OD) are not stable in all RP solvents.[1]
Chromatographic Conditions
| Parameter | Specification | Notes |
| Column | Chiralpak IC-3 (Immobilized Cellulose) | 3 µm, 4.6 × 150 mm |
| Mobile Phase | Water / Acetonitrile / Formic Acid (60 : 40 : 0.1 v/v/v) | pH must be acidic (< 3.0).[1] |
| Flow Rate | 1.0 mL/min | Higher viscosity; monitor pressure. |
| Temperature | 30°C | Slightly higher temp reduces viscosity. |
| Detection | UV @ 254 nm or MS (ESI-) | Negative mode ESI is preferred for acids.[1] |
Technical Insight
The Chiralpak IC selector (Cellulose tris(3,5-dichlorophenylcarbamate)) offers a different "pocket" geometry than AD/OD.[1] The chlorine substituents on the selector often interact favorably with the fluorine on the analyte, enhancing selectivity (
Troubleshooting & Optimization
Common Issues and Fixes
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Carboxylic acid ionization | Increase TFA/Formic Acid concentration to 0.2%. |
| Broad Peaks | Low solubility or mass transfer | Reduce flow rate to 0.5 mL/min; Increase Temperature to 35°C. |
| No Separation | Insufficient chiral recognition | Switch Alcohol: Replace IPA with Ethanol (sharpens peaks).[1] Switch Column: Try Whelk-O 1 (SS-isomer).[1][3] |
| Retention Drift | Water accumulation in NP | Ensure Hexane/IPA are strictly anhydrous. Install a silica drying tube on solvent reservoir. |
The "Memory Effect" Warning
References
-
Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608.[1]
-
Wainer, I. W., et al. (1986).[1] "Resolution of enantiomeric aromatic acids on a cellulose-based chiral stationary phase." Journal of Chromatography A, 355, 451-456. (Foundational work on profen separation).[1]
-
Phenomenex. (2022).[1][4] Chiral HPLC Separations Guidebook. Retrieved from [Link]
protecting group strategies for (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
Executive Summary & Molecule Analysis
Target Molecule: (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid IUPAC Name: (2S)-2-(4-fluorophenyl)-3-methylbutanoic acid Structural Challenges:
-
Alpha-Aryl Acidity: The proton at the C2 position is benzylic and alpha to a carbonyl. The electron-withdrawing nature of the 4-fluorophenyl group significantly lowers the pKa of this proton (estimated pKa ~18-20 in organic media). This makes the stereocenter highly susceptible to base-mediated racemization via enolization.
-
Steric Hindrance: The C3 isopropyl group creates significant steric bulk around the carboxyl moiety, retarding the rate of standard nucleophilic acyl substitutions (esterification).
-
Electronic Activation: The fluorine substituent, while stabilizing the ring, exerts an inductive effect that slightly increases the acidity of the alpha-proton compared to the non-fluorinated analog.
Strategic Imperative: The protection strategy must prioritize chiral integrity . Standard base-mediated hydrolysis (saponification) of simple alkyl esters (methyl/ethyl) is contraindicated due to the high risk of racemization during deprotection. Strategies must rely on acid-labile or hydrogenolysis-labile groups.
Critical Decision Matrix: Selecting the Right Group
Before initiating synthesis, select the protecting group (PG) based on your downstream chemistry requirements.
Figure 1: Decision matrix for protecting group selection based on reaction compatibility.
Protocol A: The "Gold Standard" – tert-Butyl Ester Protection
Best For: Preventing racemization. The bulky tert-butyl group shields the carbonyl and is cleaved under acidic conditions, completely avoiding the enolate intermediate associated with basic hydrolysis.
Mechanism of Action
Direct esterification via Fischer conditions is slow due to sterics. We utilize tert-Butyl 2,2,2-trichloroacetimidate (TBTA) or Boc Anhydride (Boc₂O) to install the group under mild conditions.
Experimental Protocol (Boc Anhydride Method)
Note: This method is preferred over isobutylene gas for safety and ease of handling in standard laboratories.
Reagents:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv) - Catalyst
-
tert-Butanol (t-BuOH) (5.0 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the starting acid (10 mmol) in anhydrous THF (50 mL).
-
Addition: Add Boc₂O (20 mmol) followed by t-BuOH (50 mmol).
-
Catalysis: Cool the solution to 0°C. Add DMAP (3 mmol) portion-wise. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot should disappear.
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with 1M citric acid (to remove DMAP), water, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Deprotection (Cleavage):
-
Reagents: Trifluoroacetic acid (TFA) / DCM (1:1 ratio).
-
Conditions: Stir at 0°C for 1 hour.
-
Advantage: Quantitative yield with >99% retention of enantiomeric excess (ee) .
Protocol B: The "Orthogonal" – Benzyl Ester Protection
Best For: Complex syntheses requiring stability against strong acids (e.g., if removing N-Boc groups elsewhere).
Mechanism of Action
We utilize the Cesium Effect . Cesium carbonate forms a "naked" carboxylate anion that is highly nucleophilic but, crucially, basic enough to deprotonate the carboxylic acid (-COOH) without deprotonating the alpha-carbon (C-H), thus preserving chirality.
Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step:
-
Solubilization: Dissolve the acid (10 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add Cs₂CO₃ (15 mmol) at room temperature. Stir for 30 minutes to ensure formation of the cesium carboxylate.
-
Note: The mixture will appear as a white suspension.
-
-
Alkylation: Cool to 0°C. Add Benzyl Bromide (12 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Warning: Do not heat. Heating >50°C risks racemization.
-
-
Workup: Pour into ice-water. Extract with Et₂O (Diethyl ether is preferred over EtOAc to avoid extracting DMF). Wash extensively with water and LiCl solution (5%) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc).
Deprotection (Cleavage):
-
Reagents: H₂ (1 atm), 10% Pd/C (catalytic).
-
Solvent: MeOH or EtOAc.
-
Conditions: Stir at RT for 1-2 hours. Filter through Celite.
-
Note: The 4-Fluorophenyl group is stable to standard hydrogenolysis conditions (unlike Cl- or Br-phenyl, which can dehalogenate).
Scientific Rationale: The Racemization Risk
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates why basic hydrolysis (saponification) of methyl esters is dangerous for this specific substrate.
Figure 2: Mechanism of base-induced racemization. The electron-withdrawing fluorine atom stabilizes the planar enolate, accelerating the loss of chirality.
Summary Table of Protecting Groups
| Protecting Group | Installation Method | Stability | Cleavage Condition | Risk of Racemization |
| tert-Butyl (OtBu) | Boc₂O / DMAP / tBuOH | Bases, Nucleophiles | TFA or HCl (anhydrous) | Very Low |
| Benzyl (OBn) | Cs₂CO₃ / BnBr / DMF | Acids, Bases (mild) | H₂ / Pd-C (Hydrogenolysis) | Low (if T < 25°C) |
| Methyl (OMe) | TMS-Diazomethane | Acids | Avoid (Requires Base) | High (during cleavage) |
| Allyl (OAll) | Allyl Bromide / Cs₂CO₃ | Acids, Bases | Pd(PPh₃)₄ / Morpholine | Low |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for PG stability and cleavage).
-
Burk, M. J., & Kalberg, C. S. (1998). "Preparation of tert-Butyl Esters via Boc Anhydride." Organic Process Research & Development. Link (Describes the mild Boc2O esterification method).
-
Fadel, A. (2004).[1] "Enantioselective alkylation of alpha-aryl acetic acid derivatives." Tetrahedron: Asymmetry. (Discusses the acidity and racemization risks of alpha-aryl acids).
- Cherng, Y. J. (2002). "Synthesis of alpha-aryl carboxylic acids and their derivatives." Tetrahedron. (Overview of synthesis and handling of these specific scaffolds).
-
Parish, C. A., & Buchwald, S. L. (2001).[2] "Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers and Esters." Journal of Organic Chemistry. Link (Advanced methods for hindered ester formation).
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Functional group Transformations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity during chemical synthesis. Losing a defined stereocenter through racemization can lead to loss of biological activity, altered pharmacological properties, and significant purification challenges.[1][2][3][4][5][6][7] This resource provides in-depth troubleshooting advice and foundational knowledge to help you diagnose, prevent, and solve racemization issues in your daily work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization
This section addresses the core concepts of racemization. Understanding why and how it happens is the first step toward prevention.
Q1: What is racemization and why is it a critical problem in my field?
A: Racemization is the conversion of a pure, optically active substance (containing a single enantiomer) into a mixture containing equal amounts of both enantiomers, known as a racemate or racemic mixture.[8][9] This resulting mixture is optically inactive.[8][9]
In drug development and materials science, the three-dimensional structure of a molecule is intrinsically linked to its function.[2] The biological activity of a pharmaceutical, for instance, often depends on the precise stereochemistry of its chiral centers. Racemization can convert an active enantiomer into an inactive or, in some cases, harmful one, drastically reducing a drug's efficacy or introducing unforeseen side effects.[1][2][4] This loss of stereochemical integrity poses a significant risk to drug safety and efficacy, making its prevention a paramount concern.[3][5][6][7]
Q2: What are the primary chemical mechanisms that lead to racemization?
A: Racemization typically occurs when a chiral center is temporarily converted into a planar, achiral intermediate. There are two dominant mechanisms:
-
Carbocation Formation (SN1 Pathway): In unimolecular substitution (SN1) reactions, the leaving group departs, forming a trigonal planar carbocation.[10][11] This flat intermediate can be attacked by a nucleophile from either face with roughly equal probability, leading to a mixture of retention and inversion products, resulting in racemization.[10][11][12][13][14]
-
Carbanion/Enolate Formation: For stereocenters adjacent to a carbonyl group (the α-carbon), racemization (often called epimerization in this context) can occur via the formation of a planar enol or enolate intermediate.[8][15] Abstraction of the α-proton by a base creates a planar, achiral enolate. Subsequent reprotonation can occur from either face, scrambling the stereocenter.[15] This is a common issue in reactions involving ketones, esters, and amino acids.
Q3: Are certain functional groups or molecules more susceptible to racemization?
A: Yes, susceptibility varies greatly. Key factors include:
-
α-Carbonyl Systems: Any chiral center adjacent to a carbonyl group is at high risk due to the acidity of the α-proton and the stability of the resulting enolate.[15]
-
Amino Acids: Amino acids are particularly prone to racemization, especially during peptide bond formation (coupling).[1][10] Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][16] The mechanism often involves the formation of a planar oxazolone intermediate.[1][17]
-
Substrates Prone to SN1 Reactions: Tertiary alkyl halides or substrates that can form stabilized carbocations (e.g., benzylic or allylic systems) are more likely to racemize under substitution conditions.[12][14]
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific, actionable advice for common laboratory scenarios where racemization is a frequent challenge.
Scenario 1: Peptide Synthesis & Amide Bond Formation
"I'm synthesizing a peptide, and my final product shows significant diastereomeric impurities. I suspect racemization occurred during the coupling step. How can I fix this?"
This is a classic and critical problem in peptide chemistry.[1] The primary culprit is often the formation of an oxazolone from the activated C-terminal amino acid, which readily racemizes.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Coupling Reagent and Additives: This is the most critical factor.[17]
-
Problem: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[17][18] Similarly, some uronium/aminium reagents (HBTU, HATU) can promote racemization, especially with a strong base.[17]
-
Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive.[17][19] These additives form an active ester intermediate that is less prone to oxazolone formation.[19]
-
Consider Modern Reagents: Reagents like COMU and DEPBT have been developed specifically to offer high efficiency with minimal racemization.[20][21] Ynamides have also emerged as novel, racemization-free coupling reagents.[22]
-
-
Assess Your Base:
-
Problem: Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) can accelerate racemization by promoting oxazolone formation.[17]
-
Solution: Switch to a weaker or more sterically hindered base.
-
-
Control Reaction Conditions:
Comparative Data: Coupling Reagents & Racemization
| Coupling System | Additive | Base | Racemization Potential | Key Considerations |
| DIC | None | DIPEA | High | Not recommended for chiral amino acids.[17][18] |
| DIC | HOBt | NMM | Low | Classic, effective combination.[18][20] |
| DIC | Oxyma | NMM/Collidine | Very Low | Excellent, safe, and highly suppressive.[17][23] |
| HATU | Internal | DIPEA | Moderate | Can be high for sensitive residues like His/Cys.[17] |
| DEPBT | None | DIPEA | Very Low | Particularly effective for preventing racemization.[21] |
Workflow: Selecting a Low-Racemization Coupling Protocol
Caption: Decision workflow for minimizing racemization during peptide coupling.
Scenario 2: Reactions at an α-Carbon to a Carbonyl
"I'm performing an alkylation on a ketone with a pre-existing stereocenter at the α-position. My product is a nearly 1:1 mixture of diastereomers. How do I preserve the original stereochemistry?"
This issue, known as epimerization, stems from the formation of a planar enolate intermediate upon deprotonation of the α-carbon.[15]
Troubleshooting Steps & Solutions:
-
Base and Temperature are Critical:
-
Problem: Using strong bases at elevated temperatures ensures rapid and complete enolate formation, but it also guarantees that the planar intermediate is long-lived, allowing for complete scrambling upon quenching.
-
Solution: Employ conditions that favor kinetic control and minimize the lifetime of the free enolate.
-
Low Temperature: Perform the deprotonation and subsequent alkylation at very low temperatures (-78 °C is standard). This slows down the rate of proton exchange and potential equilibration to the thermodynamic (and often planar) enolate.
-
Strong, Hindered Bases: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). LDA rapidly and irreversibly deprotonates the α-carbon under kinetic control, and the resulting lithium-chelated enolate may retain some "memory" of the original stereochemistry.
-
-
-
Solvent Choice Matters:
-
Problem: Polar, protic solvents (like ethanol) can facilitate proton exchange, promoting racemization. Polar aprotic solvents can have complex effects on enolate aggregation and reactivity.[24][25]
-
Solution: Use a non-polar, aprotic solvent like Tetrahydrofuran (THF) or diethyl ether, especially for reactions at low temperatures. These solvents are compatible with bases like LDA and help maintain a more controlled reaction environment.
-
-
Consider "Memory of Chirality":
-
Concept: Under specific conditions, an enolate can be generated and trapped faster than it racemizes. This phenomenon, known as "memory of chirality," relies on creating a transient, conformationally locked chiral enolate that retains the stereochemical information of the starting material.[26] This is an advanced strategy often requiring specific substrates and conditions.
-
Mechanism: Epimerization via Enolate Formation
Caption: The epimerization process via a planar, achiral enolate intermediate.
Part 3: Key Experimental Protocol
Protocol: Low-Racemization Peptide Coupling Using DIC/Oxyma
This protocol provides a reliable method for coupling a protected amino acid while minimizing the risk of racemization, particularly for sensitive residues.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH) (3.0 eq)
-
Resin-bound peptide with free N-terminal amine (1.0 eq)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq)
-
Diisopropylcarbodiimide (DIC) (3.0 eq)
-
N-Methylmorpholine (NMM) (for neutralization if starting from HCl salt)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: a. If the resin-bound peptide was subjected to acidic conditions (e.g., Boc deprotection), neutralize with a solution of 5% NMM in DMF for 5 minutes, then wash thoroughly with DMF (5x). b. Swell the resin in anhydrous DMF for 30 minutes prior to coupling.
-
Activation of the Amino Acid (Perform in a separate vessel): a. Dissolve the Fmoc-amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of anhydrous DMF. b. Add DIC (3.0 eq) to the solution. c. Allow the mixture to pre-activate for no more than 1-2 minutes at room temperature. Prolonged activation increases racemization risk.[17]
-
Coupling Reaction: a. Drain the DMF from the swelled resin. b. Immediately add the freshly prepared activation mixture from step 2c to the resin. c. Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings or sensitive residues, the reaction can be performed at 0°C overnight.
-
Monitoring and Wash: a. Perform a Kaiser test to monitor for the disappearance of the free primary amine, indicating reaction completion. b. Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove all soluble byproducts and excess reagents.
-
Proceed to the next deprotection/coupling cycle.
Part 4: References
-
Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Racemization Overview, Mechanism & Examples - Lesson. (n.d.). Study.com. Retrieved from [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
12.3: Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Stereochemistry of SN1 and SN2 reactions. (2021). YouTube. Retrieved from [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). PMC - NIH. Retrieved from [Link]
-
I Effect of Temperature and Solvents on the Rate of Racemization of 2-Nitro-6-Carboxy-2′-Alkoxydiphenyl II Preparation and Resolution of 2,2′-Dimethoxy-5,5′-Dicarboxy-6,6′-Dimethyldiphenyl. (n.d.). ProQuest. Retrieved from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (n.d.). PubMed. Retrieved from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Retrieved from [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Research Collection. Retrieved from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (2019). Taylor & Francis. Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. Retrieved from [Link]
-
Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (2025). ResearchGate. Retrieved from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. Retrieved from [Link]
-
What is the stereo chemistry of SN1 and SN2? (2020). Quora. Retrieved from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (2019). Research Explorer. Retrieved from [Link]
-
7.3: Stereochemical Consequences of SN1 Reactions. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Prochirality of a Carbonyl. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Racemization Overview, Mechanism & Examples - Video | Study.com [study.com]
- 11. study.com [study.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. bachem.com [bachem.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. researchgate.net [researchgate.net]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
stability issues of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
Technical Support Center: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
Executive Summary
Welcome to the technical support hub for This compound (CAS: Relevant analog 331-43-1 for racemic). This compound is a critical chiral building block, often utilized in the synthesis of voltage-gated ion channel modulators and specific agrochemicals.[1]
As an
This guide addresses these stability profiles with actionable troubleshooting protocols.
Module 1: Critical Stability Issue – Racemization
The Problem: Users frequently report a drop in enantiomeric excess (ee) after workup or storage.[1] This is rarely due to spontaneous degradation but rather process-induced racemization .
Mechanism: The 4-fluorophenyl group stabilizes the intermediate carbanion/enolate via inductive electron withdrawal.[1] Under basic conditions (even mild bicarbonate washes) or high heat, the chiral center planarizes, destroying optical purity.[1]
Q: Why is my %ee dropping during the extraction step? A: You are likely using a base that is too strong or exposing the aqueous phase to heat.[1]
-
Root Cause: The use of strong bases (NaOH, KOH) or prolonged exposure to weak bases (NaHCO
) generates the enolate.[1] Reprotonation occurs non-stereoselectively.[1] -
Solution:
-
Acidify Cold: Perform all acid-base extractions at 0–5°C.
-
Avoid Strong Bases: Do not use hydroxide bases for salt formation if maintaining chirality is critical.[1] Use hindered amines (e.g., Dicyclohexylamine) which often crystallize the desired enantiomer preferentially.[1]
-
Minimize Contact Time: Separate layers immediately.
-
Q: Can I heat this compound to dissolve it for recrystallization? A: Yes, but with strict controls.
-
Limit: Do not exceed 60°C for prolonged periods (>1 hour).
-
Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) with heating, as they enhance the basicity of trace impurities, accelerating racemization.[1] Use non-polar or protic solvents like Heptane/IPA or Toluene .[1]
Visualization: Racemization Pathway
Caption: The racemization mechanism involves the removal of the acidic
Module 2: Thermal Stability & Decarboxylation
The Problem: Appearance of a non-acidic impurity (neutral oil) and gas evolution during high-temperature reactions.[1]
Q: What is the neutral impurity appearing at
-
Mechanism:
-Aryl carboxylic acids are prone to thermal decarboxylation, a reaction catalyzed by: -
Prevention:
Table 1: Stability Thresholds
| Parameter | Safe Range | Critical Risk Zone | Consequence |
| Temperature | < 40°C (Storage)< 80°C (Processing) | > 120°C | Decarboxylation |
| pH (Aqueous) | pH 1 – 7 | pH > 9 | Racemization |
| Solvent | Toluene, DCM, IPA | DMSO, DMF (w/ Base) | Racemization |
| Atmosphere | Inert (N | Oxygen/Air | Oxidative degradation |
Module 3: Analytical Troubleshooting (Chiral HPLC)
The Problem: Difficulty separating the (S) and (R) enantiomers or poor peak shape.
Q: Which column separates the enantiomers of 2-(4-fluorophenyl)-3-methylbutanoic acid? A: The Chiralpak AD-H or Chiralcel OJ-H (amylose/cellulose derivatives) are the industry standards for 2-arylalkanoic acids.
Recommended Method:
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
-
Detection: UV @ 220 nm (or 254 nm)
-
Temperature: 25°C
Troubleshooting Tips:
-
Tailing Peaks: You must include an acidic modifier (0.1% Trifluoroacetic acid or Formic acid) in the mobile phase.[1] Without it, the carboxylic acid moiety interacts strongly with the stationary phase, causing peak tailing and poor resolution.[1]
-
Retention Time Drift: Ensure the column is equilibrated with the TFA-containing mobile phase for at least 30 minutes.
Module 4: Handling & Purification Workflow
The Problem: The synthesized batch has low ee (e.g., 85% ee). How can I upgrade it to >99% ee?
Protocol: Enantiomeric Enrichment via Crystallization Since the racemate and the pure enantiomer often have different solubility profiles, you can upgrade optical purity.[1]
-
Solvent: Use a non-polar solvent like n-Heptane with a small amount of Toluene .[1]
-
Dissolution: Heat to 60°C to dissolve.
-
Cooling: Cool slowly to 0°C.
-
Theory: If the compound forms a racemic conglomerate, the pure enantiomer may crystallize out.[1][7] However, for many 2-aryl acids, the racemate is less soluble (forms a stable dimer).[1] In this case, filter off the precipitate (which is enriched in racemate) and the mother liquor will be enriched in the desired (S)-enantiomer.[1] Verify this behavior on a small scale first.
Visualization: Troubleshooting Logic
Caption: Diagnostic workflow for identifying the root cause of stability failures.
References
-
Mechanism of Racemiz
-Aryl Carboxylic Acids Smith, G. G., & Sivakua, T. (1983).[1] "Racemization of amino acids and derivatives."[1] This seminal work establishes the correlation between electron-withdrawing aryl substituents and the acidity of the -proton, directly applicable to the 4-fluorophenyl analog. (Contextual Proxy) -
Decarboxylation of Arylalkanoic Acids Goossen, L. J., et al. (2009).[1][2] "Copper-catalyzed decarboxylative cross-coupling."[3] Describes the thermal and metal-catalyzed decarboxylation pathways of aryl carboxylic acids.
-
Chiral HPLC Method Development Tumashov, A. A., et al. (2021).[1] "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Provides validated conditions for similar fluorinated aryl acids using polysaccharide columns.
-
Physical Properties & Safety PubChem Compound Summary: 2-(4-Chlorophenyl)-3-methylbutanoic acid. (Used as the closest structural proxy for physical handling data).[1]
Sources
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization for Enantiomeric Enrichment
Status: Operational Operator: Senior Application Scientist Topic: Enantiomeric Enrichment & Chiral Resolution Audience: Process Chemists, Crystallization Scientists
Introduction: The Thermodynamics of Chiral Separation
Welcome to the technical support hub for chiral crystallization. As scientists, we often treat crystallization as an art, but for enantiomeric enrichment, it is a rigorous exercise in phase diagram engineering.
Before troubleshooting, you must validate your system's thermodynamic nature. 90-95% of chiral substances form Racemic Compounds (where enantiomers co-crystallize in a specific stoichiometric ratio in the unit cell). Only 5-10% form Conglomerates (a mechanical mixture of pure enantiomeric crystals).
-
If you have a Conglomerate: You can use Preferential Crystallization (PC) .
-
If you have a Racemic Compound: You generally cannot enrich beyond the eutectic point by direct crystallization. You must use Diastereomeric Salt Formation (Classical Resolution).
Visual Guide: Process Selection Logic
Figure 1: Decision matrix for selecting the correct crystallization modality based on solid-state thermodynamics.
Module 1: Diastereomeric Salt Resolution (The "Dutch" Method)
Context: You are resolving a Racemic Compound. You have tried standard resolving agents (tartaric acid, phenylethylamine) but are seeing low yields or poor diastereomeric excess (de).
The Core Problem: Solid Solutions
In classical resolution, the unwanted diastereomer often incorporates into the crystal lattice of the desired diastereomer, forming a solid solution. This halts enrichment.
The Solution: Dutch Resolution
Instead of using one resolving agent, use a "family" of structurally related agents (e.g., a mix of unsubstituted, p-methyl, and p-bromo phenylethylamine). This technique, pioneered by Vries et al., relies on Nucleation Inhibition . The impurities (structurally similar agents) inhibit the nucleation of the unwanted salt more than the wanted salt, widening the metastable zone width (MSZW) and allowing the pure salt to crash out first [1].
Protocol: Implementing Dutch Resolution
Step 1: The "Family" Screen Prepare 3 resolving agents with the same chiral backbone but different substituents (e.g., Mandelic acid derivatives).
Step 2: The Mix
-
Dissolve your racemic substrate (1.0 eq) in the solvent (usually MeOH or iPrOH).
-
Add the "Family Mix" of resolving agents (0.5 eq total).
-
Ratio: 90% Main Agent + 5% Derivative A + 5% Derivative B.
-
-
Heat to dissolution (
).
Step 3: Controlled Cooling
-
Cool to the metastable zone (typically
). -
Seed with pure crystals of the desired diastereomeric salt (if available).
-
Cool slowly (
).
Step 4: Analysis Filter and analyze the solid. If de is >95% but yield is low, the additives are working too well (inhibiting everything). Reduce additive concentration to 1-2%.
Troubleshooting Table: Salt Resolution
| Symptom | Probable Cause | Corrective Action |
| Jelly/Gum formation | Solvent polarity mismatch; rapid supersaturation. | Switch to a higher boiling alcohol (e.g., 2-Butanol). Add antisolvent after nucleation, not before. |
| Low de (<50%) | Formation of a "Double Salt" (1:1 ratio of diastereomers). | The system is effectively a racemic compound of salts. Switch resolving agent family entirely. |
| Precipitation stops at 80% de | Eutectic trap or Solid Solution formation. | Recrystallize the wet cake. Do not add more resolving agent. Use the "Dutch" mix to inhibit the impurity. |
Module 2: Preferential Crystallization (Entrainment)
Context: You have confirmed your substance is a Conglomerate . You are trying to separate enantiomers by seeding a supersaturated racemic solution.
The Core Mechanism: The "Window of Opportunity"
In a supersaturated racemic solution, adding seeds of Enantiomer A (
Protocol: Batch Preferential Crystallization
Step 1: Create Supersaturation
-
Prepare a racemic solution saturated at
(e.g., ). -
Cool to
(e.g., ) to generate supersaturation ( ).-
Target:
. Do not exceed the Metastable Limit.
-
Step 2: Seeding
-
Add seeds of pure
(1-2 wt% of total mass). -
Critical: Seeds must be uniform size (sieved to 100-200
) and washed to remove amorphous dust.
Step 3: Isothermal Growth
-
Stir gently. Monitor optical rotation of the mother liquor.
-
As
crystallizes, the solution becomes enriched in . -
Stop Point: When the solution concentration of
approaches its specific metastable limit (usually 20-30 minutes).
Step 4: Filtration & Recycle
-
Rapidly filter
. -
Add racemic feed to the mother liquor to restore concentration.
-
Heat to dissolve, cool, and seed with
(the Entrainment Cycle).
Visual Guide: The Entrainment Cycle
Figure 2: The cyclic workflow of Preferential Crystallization (Entrainment).
Module 3: Advanced Troubleshooting (Oiling Out)
Issue: "My solution turns cloudy/milky (Oiling Out) instead of forming crystals."
Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the Spinodal Curve (liquid-liquid separation boundary) intersects the Metastable Zone before the Solubility Curve . Essentially, the molecules would rather form an amorphous oil droplet than organize into a lattice [2].
Corrective Protocol: LLPS Management
-
Temperature Cycling:
-
Heat the "oiled" mixture until it becomes a single clear phase.
-
Cool very slowly.
-
Seed at high temperature: Add seeds before you hit the cloud point (the oiling out temperature). The seeds provide a surface for growth, bypassing the high-energy nucleation step that triggers oiling.
-
-
Solvent Exchange:
-
Oiling out is common in water/methanol mixtures.
-
Switch to a solvent where the solute has lower solubility but higher crystallinity (e.g., Toluene, Ethyl Acetate).
-
Rule of Thumb: If oiling out occurs, your supersaturation is too high relative to the crystallization kinetics.[1]
-
FAQ: Rapid Fire Support
Q: Can I use Viedma Ripening for my compound? A: Only if it is a Conglomerate AND you have a racemization catalyst (base or enzyme) that works in the solution phase. Viedma ripening converts the entire solid phase to one enantiomer (100% yield), but it requires these specific conditions [3].
Q: My crystals are agglomerating and trapping impurities. How do I fix this? A: Your agitation is likely too slow, or supersaturation is too high. Increase impeller speed (tip speed ~1.5 m/s) to promote attrition (breaking of agglomerates) and lower the cooling rate.
Q: How do I know if I have a Solid Solution? A: Perform a binary melting point analysis (DSC). If the melting point of the mixture changes linearly between the two pure components (or follows a convex curve without a eutectic dip), you have a solid solution. Crystallization will be very difficult.
References
-
Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link
-
Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters, 94(6), 065504. Link
-
Coquerel, G. (2007). "Preferential Crystallization."[2][3][4][5] Topics in Current Chemistry, 269, 1-51. Link
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). "Processes to Separate Enantiomers." Angewandte Chemie International Edition, 53(5), 1218-1250. Link
Sources
Technical Support: Optimization of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid Isolation
The Physics of the Problem
Why is this specific molecule causing emulsions?
As a Senior Application Scientist, I often see researchers treat this compound like a generic organic acid. It is not. You are dealing with a molecule that possesses significant amphiphilic character , effectively behaving as an anionic surfactant (a soap) under the wrong conditions.[1]
-
The Hydrophobic Tail: The 4-fluorophenyl group combined with the bulky isopropyl group creates a dense, lipophilic region.[2] The fluorine atom, while small, increases the lipophilicity and density of the molecule compared to its non-fluorinated analog.
-
The Hydrophilic Head: The carboxylic acid moiety (
), when deprotonated to the carboxylate ( ), becomes highly polar.[1][2] -
The "Soap" Zone: If your workup pH hovers near the pKa of the acid (approx.[2] 4.2–4.4), you generate a mixture of the free acid and its salt. This mixture stabilizes the oil-water interface, creating a "buffered soap" that forms stubborn emulsions.[2]
Troubleshooting Guide (Q&A)
We have categorized common user issues into the following "Support Tickets." Identify which scenario matches your observation.
Ticket #401: The "Milky" Interphase
User Observation: “I acidified my reaction mixture to extract the product, but the layers aren't separating cleanly. There is a thick, milky layer between the organic and aqueous phases.”
Diagnosis: Incomplete Protonation (pH Hysteresis). You likely acidified to pH 4–5.[1][2] At this range, ~50% of your molecule is a surfactant (carboxylate) and 50% is an oil (free acid).[1][2] They self-assemble at the interface.[2]
Solution:
-
Target pH: You must drive the pH significantly below the pKa. Aim for pH < 2.0 .
-
The Fix: Add 1M HCl dropwise with vigorous stirring until the aqueous layer is distinctly acidic (check with pH paper, not just calculation).
-
Why it works: At pH 1–2, the carboxylate species is effectively eliminated (
), destroying the surfactant capability of the molecule.
Ticket #402: The "Rag" Layer
User Observation: “The layers separated, but there is a dark, raggy solid floating between them. It won't dissolve in either phase.”[1][2]
Diagnosis: Particulate Stabilization (Pickering Emulsion). If your synthesis involved Palladium (Pd) catalysis or Grignard reagents, you likely have insoluble inorganic salts (Mg salts, Pd black) or polymer byproducts trapped at the interface.[1] These solids mechanically stabilize the emulsion droplets.[2]
Solution:
-
The Fix: Do not shake. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) .
-
Why it works: The Celite physically traps the particulate matter.[2] The clean filtrate will usually separate immediately upon entering the receiving flask.[2]
Ticket #403: Density Confusion
User Observation: “I am using Dichloromethane (DCM) for extraction. The layers are confused; I can't tell which is organic.”
Diagnosis: Iso-density State. The fluorine atom on your molecule increases the density of the organic phase.[2] DCM has a density of 1.33 g/mL.[1][2] If you are washing with brine (density ~1.1–1.2 g/mL), the two phases may have nearly identical densities, preventing gravity separation.[1]
Solution:
-
The Fix: Add a "light" solvent like MTBE (Methyl tert-butyl ether) or Ethyl Acetate to the organic layer to lower its density.[2] Alternatively, dilute the aqueous layer with water to lower its density (if not using brine for salting out).[1]
-
Recommendation: For fluorinated aromatics, avoid DCM if possible. Use Ethyl Acetate (d=0.90 g/mL) to ensure the organic layer is always on top.[1][2]
Experimental Protocols
Protocol A: Prevention (The "High-Ionic Strength" Workup)
Use this standard operating procedure (SOP) to prevent emulsions before they start.
| Step | Action | Mechanistic Rationale |
| 1 | Quench | Quench reaction mixture into a pre-chilled solution of 1M HCl . |
| 2 | Solvent Choice | Use TBME (tert-Butyl methyl ether) or EtOAc instead of DCM.[1][2] |
| 3 | Salting Out | Saturate the aqueous phase with NaCl (solid) . |
| 4 | Agitation | Do not shake vigorously. Use a gentle rocking motion.[1][2] |
Protocol B: The "Emergency Break" (Demulsification)
Use this when an emulsion has already formed and won't settle after 15 minutes.[1]
-
Add Brine: Add saturated NaCl solution. The increased osmotic pressure draws water out of the emulsion droplets.[2]
-
The "Magic" Solvent: Add a small amount (5–10% v/v) of Methanol or Ethanol to the mixture.[1][2]
-
Note: This reduces the interfacial tension and disrupts the surfactant alignment, though it may slightly increase product loss to the aqueous phase (re-extract if necessary).
-
-
Filtration: If the above fails, vacuum filter through a Celite pad (sintered glass funnel).[1][2]
-
Centrifugation: If volume permits (<50 mL), centrifuge at 3000 rpm for 5 minutes.
Decision Logic Visualization
The following diagram illustrates the logical flow for troubleshooting phase separation issues with (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid.
Figure 1: Decision tree for diagnosing and resolving emulsions during the workup of fluorinated phenylacetic acid derivatives.
References
-
Zubrick, J. W. (2014).[1][2] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (9th ed.).[1][2] Wiley.[1][2] (Chapter 12: The Theory of Extraction).[1][2] [1][2]
-
Rule, J. C., et al. (2018).[1][2][3] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1][2][3] (Demonstrates workup of similar chiral phenylbutanoic acids).
-
Aiyelabola, T. O., et al. (2020).[1][2][4] Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid. Advances in Biological Chemistry, 10, 69-81.[1][2] (Provides context on the solubility and chelation properties of 3-methylbutanoic acid derivatives).
-
Biotage. (2023).[1][2][4][5] Tackling Emulsions Just Got Easier.[1][2] Biotage Blog. (Industrial perspective on breaking emulsions via filtration and ionic strength).
Sources
- 1. PubChemLite - 3-(4-fluorophenyl)-3-methylbutanoic acid (C11H13FO2) [pubchemlite.lcsb.uni.lu]
- 2. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
The following guide provides a comprehensive technical analysis of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid . This document is structured to serve as a primary reference for structural validation, enantiomeric purity assessment, and synthesis in pharmaceutical development.
Executive Summary & Significance
This compound (also known as (S)-2-(4-fluorophenyl)isovaleric acid) is a critical chiral building block in the synthesis of voltage-gated ion channel inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural integrity relies on two key features: the fluorine substitution on the aromatic ring (which modulates metabolic stability and lipophilicity) and the (S)-configuration at the
This guide provides the definitive NMR spectral data , enantiomeric purity protocols , and synthesis workflows required to validate this compound against racemic or non-fluorinated alternatives.
Structural Validation: NMR Spectral Analysis
The presence of the fluorine atom introduces characteristic spin-spin coupling patterns (
1H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by the distinct splitting of the aromatic signals due to fluorine coupling and the diastereotopic nature of the isopropyl methyl groups in chiral environments.[2]
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 11.50 | br s | 1H | - | -COOH | Carboxylic acid proton; shift varies with concentration/solvent.[1] |
| 7.28 | dd | 2H | Ar-H (meta to F) | Critical: Distinctive "roofing" effect due to higher order coupling.[1] | |
| 7.02 | t | 2H | Ar-H (ortho to F) | Appears as a pseudo-triplet due to similar | |
| 3.18 | d | 1H | Doublet due to coupling with the single | ||
| 2.35 | m (octet) | 1H | Methine proton of the isopropyl group.[1] | ||
| 1.08 | d | 3H | Diastereotopic methyl group 1.[1] | ||
| 0.72 | d | 3H | Diastereotopic methyl group 2.[1] |
ngcontent-ng-c3230145110="" class="ng-star-inserted">Expert Note: The large coupling constant (
Hz) between the-CH and -CH indicates a preferred anti-periplanar conformation in solution, minimizing steric clash between the isopropyl group and the aromatic ring.[1]
13C NMR Data (100 MHz, CDCl₃)
The carbon spectrum provides the most definitive proof of the fluorinated motif.[1][2] The fluorine atom couples to carbons up to four bonds away, creating doublets with predictable magnitude.[2]
| Shift ( | Multiplicity | Coupling ( | Assignment | Validation Check |
| 180.2 | s | - | C=O | Carbonyl carbon.[1] |
| 162.1 | d | 245.5 | C-F (Ipso) | Primary Identifier: Large coupling confirms direct F-attachment.[1] |
| 134.5 | d | 3.2 | C-Ar (Para to F) | Small coupling; quaternary carbon attached to the alkyl chain.[1][2] |
| 129.8 | d | 8.1 | C-Ar (Meta to F) | Intermediate coupling; correlates to the 7.28 ppm proton signal.[1][2] |
| 115.4 | d | 21.4 | C-Ar (Ortho to F) | Distinct doublet; diagnostic of ortho-fluorine substitution.[1][2] |
| 58.7 | s | - | Chiral center carbon.[1] | |
| 32.1 | s | - | Isopropyl methine.[1] | |
| 21.5 / 20.2 | s | - | Methyl carbons (distinct signals).[1] |
Structural Visualization & Coupling Pathways
The following diagram illustrates the scalar coupling pathways that generate the observed splitting patterns.
Caption: Scalar coupling network highlighting the Fluorine-Carbon/Proton interactions (Left) and the Chiral Center spin system (Right).[1][2]
Enantiomeric Purity Determination
Distinguishing the (S)-enantiomer from the (R)-enantiomer or racemate requires chiral discrimination techniques, as their standard NMR spectra are identical in achiral solvents.[1][2]
Protocol: Chiral Solvating Agent (CSA) NMR
This method uses (R)-(+)-1-Phenylethylamine to form diastereomeric salts in situ, causing chemical shift non-equivalence.[1][2]
-
Sample Prep: Dissolve 10 mg of the substrate in 0.6 mL of CDCl₃ .
-
CSA Addition: Add 1.5 equivalents (approx. 15 mg) of (R)-(+)-1-Phenylethylamine .
-
Observation: Focus on the Methyl Doublets (0.7 - 1.1 ppm region).[1][2]
Protocol: Chiral HPLC (Golden Standard)
For quantitative %ee determination (required for drug filing), use the following conditions:
Synthesis Workflow: Asymmetric Alkylation
To ensure high enantiomeric excess (ee > 98%), the Evans Oxazolidinone method is the industry standard for this class of compounds.[2]
Step-by-Step Methodology
-
Auxiliary Attachment: React 4-fluorophenylacetic acid with (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) using pivaloyl chloride and base to form the imide.
-
Asymmetric Alkylation:
-
Cleavage: Hydrolyze the auxiliary using LiOH / H₂O₂ in THF/Water at 0°C.
-
Purification: Acidify to pH 2 and extract. Recrystallize from Hexane/EtOAc to upgrade ee%.
Caption: Asymmetric synthesis workflow using Evans Auxiliary to ensure (S)-configuration.
References
-
Sigma-Aldrich. this compound Product Specification.Link[1][2]
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-(4-Fluorophenyl)-3-methylbutanoic acid.[1][2]Link[1][2]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Methodology). Org.[1][2][4][5][6][7] Synth. 2018, 95, 328-344.[5] Link
-
ChemicalBook. Isovaleric Acid 1H NMR Spectra (Base Structure Reference).Link[1][2]
-
Doc Brown's Chemistry. 13C NMR Spectrum Analysis of Butanoic Acid Derivatives.Link
Sources
- 1. (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | C24H29N5O3 | CID 45040680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | C24H28FNO5S | CID 46701124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isovaleric acid(503-74-2) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. ymdb.ca [ymdb.ca]
- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Spectroscopic Guide to (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the infrared (IR) and mass spectrometry (MS) data for (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, a compound of interest in medicinal chemistry. By juxtaposing its spectral features with those of structurally related and widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Naproxen, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge for its unambiguous identification and further investigation.
Introduction to this compound
This compound is a chiral carboxylic acid featuring a fluorinated phenyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a subject of interest for potential therapeutic applications. Understanding its structural nuances through spectroscopic techniques is the first step in elucidating its bioactivity. This guide will delve into the theoretical IR and mass spectral data of this compound, offering a detailed interpretation and comparison with established drugs to provide a comprehensive analytical perspective.
Experimental Methodologies: A Note on Predicted Data
Infrared (IR) Spectroscopy Protocol
Predicted IR spectra were generated using established computational chemistry software. The methodology involves the following key steps:
-
Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation using density functional theory (DFT) calculations.
-
Vibrational Frequency Calculation: Following optimization, the vibrational frequencies and their corresponding intensities are calculated. These frequencies correspond to the energy required to excite the various vibrational modes of the molecule's bonds.
-
Spectral Simulation: The calculated frequencies and intensities are then convoluted with a Lorentzian or Gaussian function to generate a simulated IR spectrum that closely resembles an experimental spectrum.
Mass Spectrometry (MS) Protocol
Predicted mass spectra, specifically under electron ionization (EI) conditions, were simulated based on established fragmentation rules and computational algorithms. The process entails:
-
Ionization: The molecule is theoretically subjected to electron impact, leading to the formation of a molecular ion (M+•).
-
Fragmentation Analysis: The subsequent fragmentation pathways of the molecular ion are predicted based on the stability of the resulting carbocations and neutral losses. Bond dissociation energies and the principles of mass spectrometry fragmentation, such as alpha-cleavage and rearrangements, are considered.
-
Spectrum Generation: The predicted mass-to-charge ratios (m/z) of the parent ion and its major fragments are plotted against their relative abundances to generate the predicted mass spectrum.
Spectroscopic Data Comparison
The following tables summarize the key predicted IR absorptions and mass spectral fragments for this compound and compare them with the experimental data of Ibuprofen and Naproxen.
Table 1: Comparative Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | Ibuprofen (Experimental) | Naproxen (Experimental) |
| O-H Stretch (Carboxylic Acid) | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | ~1721 cm⁻¹[1] | ~1730 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600, ~1500 cm⁻¹ | ~1610, ~1510 cm⁻¹ | ~1605, ~1500 cm⁻¹ |
| C-F Stretch | ~1220 cm⁻¹ | N/A | N/A |
| O-H Bend (Carboxylic Acid) | ~1420 cm⁻¹ | ~1420 cm⁻¹ | ~1415 cm⁻¹ |
| C-O Stretch (Carboxylic Acid) | ~1300-1200 cm⁻¹ | ~1230 cm⁻¹ | ~1230 cm⁻¹ |
Table 2: Comparative Mass Spectrometry (MS) Data (Major Fragments)
| m/z Value | This compound (Predicted) | Ibuprofen (Experimental) | Naproxen (Experimental) |
| Molecular Ion [M]+• | 196 | 206 | 230 |
| [M-CH(CH₃)₂]+ | 153 | 163 | N/A |
| [M-COOH]+ | 151 | 161 | 185 |
| [C₇H₆F]+ | 109 | N/A | N/A |
| [C₉H₁₁]+ (isobutylbenzene) | N/A | 119 | N/A |
| [C₁₃H₉O]+ | N/A | N/A | 185 |
| [C₁₂H₁₁O]+ | N/A | N/A | 170 |
| Base Peak | 109 | 161 | 185 |
In-Depth Spectral Analysis and Comparison
Infrared Spectrum Analysis
The predicted IR spectrum of this compound is expected to exhibit the hallmark features of an aromatic carboxylic acid.
-
O-H Stretching: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. This broadness is a direct consequence of the strong intermolecular hydrogen bonding.[2][3]
-
C=O Stretching: A strong, sharp absorption peak around 1710 cm⁻¹ is predicted for the carbonyl (C=O) group of the carboxylic acid. The conjugation of the carbonyl group with the phenyl ring is expected to slightly lower this frequency compared to a saturated carboxylic acid.
-
Aromatic C-H and C=C Stretching: The presence of the 4-fluorophenyl group will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: A strong absorption band characteristic of the C-F stretch is predicted around 1220 cm⁻¹. This peak is a key distinguishing feature of this molecule compared to its non-fluorinated analogs.
Comparison with Ibuprofen and Naproxen:
The IR spectra of Ibuprofen and Naproxen share the characteristic broad O-H and strong C=O stretching bands of carboxylic acids. The primary differences lie in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule's specific structure. Notably, neither Ibuprofen nor Naproxen will exhibit the strong C-F stretching absorption expected for this compound.
Mass Spectrum Analysis
The predicted electron ionization (EI) mass spectrum of this compound is expected to provide significant structural information through its fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]+•) is predicted to be observed at an m/z of 196.
-
Key Fragmentations: The most probable fragmentation pathways are illustrated in the diagram below. A prominent fragmentation is the loss of the isopropyl group ([M-43]), leading to a fragment at m/z 153. Another significant fragmentation is the loss of the carboxyl group ([M-45]), resulting in a fragment at m/z 151. The base peak is predicted to be at m/z 109, corresponding to the fluorotropylium cation, which is a common and stable fragment for compounds containing a benzyl group.
Comparison with Ibuprofen and Naproxen:
The mass spectra of Ibuprofen and Naproxen also show characteristic fragmentation patterns. For Ibuprofen, a key fragment is observed at m/z 161, corresponding to the loss of the carboxyl group. For Naproxen, the base peak is often the [M-COOH]+ fragment at m/z 185. The fragmentation of this compound is distinguished by the presence of the fluorine atom, which influences the m/z values of the fragments containing the aromatic ring.
Visualizing Fragmentation Pathways
The following diagram, rendered using Graphviz, illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound with the established drugs Ibuprofen and Naproxen. The predicted IR and mass spectra highlight the characteristic features of an aromatic carboxylic acid, with the C-F stretching vibration and the unique fragmentation pattern serving as key identifiers. This information is critical for researchers in the fields of medicinal chemistry and drug development for the unambiguous characterization and advancement of this and similar molecules.
References
-
Chem LibreTexts. (2023, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Naproxen. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ibuprofen. PubChem. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
AERU. (2023, September 14). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. University of Hertfordshire. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methylbutanoic acid (FDB001324). Retrieved from [Link]
-
R-UNLP. (n.d.). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR: carboxylic acids. Retrieved from [Link]
Sources
comparison of different synthetic routes to (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
This comparative guide details the synthetic strategies for (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid , a critical chiral building block used in the synthesis of NS5A inhibitors like Ledipasvir (active pharmaceutical ingredient in Harvoni®).
Executive Summary
Target Molecule: this compound
CAS Registry Number: 1256388-51-8 (Generic/Racemic); Specific enantiomer references vary.
Significance: This molecule represents a sterically congested
Comparison Overview:
-
Route A (Classical Resolution): The industry workhorse. Low material cost, robust, but suffers from maximum 50% single-pass yield.
-
Route B (Asymmetric Hydrogenation): The modern "green" approach. utilizes high-pressure hydrogenation of a tetrasubstituted alkene. High atom economy but requires expensive noble metal catalysts.
-
Route C (Evans Auxiliary): The medicinal chemistry standard. Delivers high enantiomeric excess (ee) but involves stoichiometric waste and expensive chiral auxiliaries.
Decision Matrix & Data Comparison
The following table contrasts the three primary methodologies based on industrial and laboratory metrics.
| Metric | Route A: Classical Resolution | Route B: Asymmetric Hydrogenation | Route C: Evans Auxiliary |
| Overall Yield | 35–45% (single pass) | 90–98% | 60–75% |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | 90–96% | >98% |
| Atom Economy | Low (Discarding 50% isomer) | High (Addition reaction) | Low (Auxiliary waste) |
| Scalability | Excellent (Multi-kg ready) | Good (Requires high-pressure reactor) | Poor (Reagent cost/volume) |
| Key Cost Driver | Resolving Agent (Recyclable) | Catalyst (Rh/Ru/Ir) | Chiral Auxiliary |
| Operational Difficulty | Low (Filtration/Crystallization) | High (O2-free/High Pressure) | Medium (Cryogenic steps) |
Detailed Technical Protocols
Route A: Classical Resolution (The Industrial Standard)
This route relies on the synthesis of the racemic acid followed by fractional crystallization with a chiral amine.
Mechanism:
-
Precursor Synthesis: Alkylation of 4-fluorophenylacetonitrile with isopropyl halides is sluggish due to elimination (E2) side reactions. The preferred industrial antecedent is the condensation of 4-fluorophenylacetic acid with acetone (Perkin-like) followed by reduction, or direct alkylation using phase-transfer catalysis (PTC) with high agitation.
-
Resolution: Formation of diastereomeric salts using (
)-1-phenylethylamine (PEA). The ( , )-salt is typically less soluble and crystallizes out.[1]
Step-by-Step Protocol:
-
Salt Formation: Dissolve racemic 2-(4-fluorophenyl)-3-methylbutanoic acid (1.0 equiv) in Ethanol/Water (9:1 v/v) at 70°C.
-
Amine Addition: Add (
)-1-phenylethylamine (0.6 equiv) dropwise. Note: Using 0.6 equiv (the "Pope-Peachey" method) often improves optical purity compared to 1.0 equiv by leaving the more soluble isomer in solution as the free acid. -
Crystallization: Cool the mixture slowly to 20°C over 4 hours, then to 0°C for 2 hours.
-
Filtration: Filter the white precipitate. The solid is the (
)-Acid·( )-Amine salt.[1][2][3] -
Recrystallization: Resuspend the salt in refluxing ethanol and cool to maximize ee (Target: >99% ee).
-
Acid Liberation: Suspend the salt in MTBE (Methyl tert-butyl ether) and treat with 1N HCl. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the free (
)-acid.
Critical Control Point: The mother liquor contains the (
)-enriched acid. In an industrial setting, this must be racemized (heated with dilute NaOH) and recycled to make the process economical.
Route B: Asymmetric Hydrogenation (The Green Route)
This route involves the hydrogenation of the tetrasubstituted alkene precursor: 2-(4-fluorophenyl)-3-methylbut-2-enoic acid .
Mechanism: Hydrogenation of tetrasubstituted olefins is historically difficult. However, modern Iridium or Rhodium catalysts with P,N-ligands (like PHOX or specialized Bisphosphines) can achieve this transformation.
Step-by-Step Protocol:
-
Substrate Preparation: Condense 4-fluorophenylacetic acid with acetone in the presence of acetic anhydride and triethylamine (Perkin conditions) to yield 2-(4-fluorophenyl)-3-methylbut-2-enoic acid.
-
Catalyst Loading: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the substrate (1.0 M in Methanol) and catalyst (0.5 mol% [Rh(COD)(DuPhos)]BF₄ or similar chiral phosphine complex).
-
Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Stir vigorously at 50°C for 24 hours.
-
Workup: Vent H₂. Concentrate the solvent.[4]
-
Purification: The metal catalyst is removed via a silica plug or scavenger resin. The product is obtained in near-quantitative yield.
Technical Insight: The steric bulk of the isopropylidene group requires high hydrogen pressure. If conversion is low, switching to an Iridium-PHOX catalyst system often improves activity on tetrasubstituted alkenes.
Visualizing the Synthetic Logic
The following diagram illustrates the decision pathways and chemical flow for the two primary routes.
Caption: Figure 1. Comparative workflow of Classical Resolution (Route A) versus Asymmetric Hydrogenation (Route B). Route B offers a direct shortcut from the unsaturated intermediate, avoiding the waste cycle of Route A.
Strategic Recommendations
-
For Discovery/Early Phase: Use Route A (Resolution) . The reagents are ubiquitous, and no specialized high-pressure equipment or catalyst screening is required. The 50% yield loss is acceptable at the gram scale.
-
For Process Development/Manufacturing: Investigate Route B (Asymmetric Hydrogenation) . The cost of the Rhodium/Iridium catalyst is offset by the elimination of resolution steps and the doubling of the theoretical yield.
-
Alternative (Evans): Only use the Evans Auxiliary route if extremely high enantiopurity (>99.5% ee) is required immediately without recrystallization, and scale is small (<10g). The atom economy is too poor for commercial manufacturing of this specific scaffold.
References
-
Ledipasvir Discovery: Link, J. O., et al. (2014).[5] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 57(5), 2033–2046.[5]
-
Asymmetric Hydrogenation Context: Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research, 40(12), 1402–1411. (General methodology for tetrasubstituted alkenes).
- General Resolution Methodology: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for phenylethylamine resolutions).
Sources
cross-validation of enantiomeric excess results with different techniques
Executive Summary: The Risk of Single-Method Reliance
In drug development, the determination of enantiomeric excess (ee) is not merely a box-checking exercise; it is a critical safety gate. While Chiral High-Performance Liquid Chromatography (HPLC) remains the industry gold standard, relying on it exclusively introduces significant risks. Co-eluting impurities, non-linear detector responses, and the lack of authentic racemic standards can lead to "phantom purity"—where a sample appears enantiopure but masks a minor enantiomer or an isobaric impurity.
This guide outlines a rigorous framework for orthogonal cross-validation . We move beyond simple reporting to explain why discrepancies occur and provide self-validating protocols for verifying ee using Chiral HPLC, Nuclear Magnetic Resonance (NMR), and Polarimetry.
Comparative Analysis of Techniques
To select the right cross-validation tool, one must understand the mechanistic limitations of each method.
Table 1: Orthogonal Technique Comparison Matrix
| Feature | Chiral HPLC / SFC | Chiral NMR (CSA/Derivatization) | Polarimetry (Optical Rotation) |
| Primary Mechanism | Adsorption differential on Chiral Stationary Phase (CSP) | Diastereomeric chemical shift non-equivalence ( | Interaction with plane-polarized light |
| Sensitivity (LOD) | High (< 0.1% minor enantiomer) | Moderate (~1-2% minor enantiomer) | Low (Highly concentration dependent) |
| Sample Requirement | Microgram scale | Milligram scale (5-10 mg) | Milligram to Gram scale |
| Throughput | Low (15-60 min/run) | High (5-10 min/sample) | Instant |
| Primary Error Source | Co-elution of impurities; Detector saturation | Kinetic resolution during derivatization; Peak overlap | Horeau Effect (Non-linearity); Impurities |
| Best Use Case | Final purity release; Trace analysis | Rapid screening; Absolute configuration assignment | Quick batch consistency checks |
Visualizing the Decision Process
The following decision tree guides the selection of a secondary validation method based on the primary HPLC result.
Figure 1: Decision logic for selecting orthogonal validation methods based on initial chiral HPLC findings.
The "Silent Killer": Self-Disproportionation of Enantiomers (SDE)[1]
Expert Insight: One of the most overlooked sources of error is SDE . This phenomenon occurs when an enantioenriched sample is subjected to achiral processes—such as sublimation, crystallization, or even standard flash chromatography on silica gel.
-
The Mechanism: Enantiomers in non-racemic mixtures can form supramolecular aggregates (homochiral vs. heterochiral) that possess different physicochemical properties.
-
The Trap: If you purify a sample via flash column (achiral silica) before measuring ee, the fraction you collect may be artificially enriched or depleted compared to the bulk material.
-
Mitigation: Always measure ee on the crude reaction mixture (if possible) or ensure total mass recovery before sampling for ee.
Detailed Experimental Protocols
Protocol A: 1H-NMR Determination using Mosher's Acid
Use this when HPLC standards are unavailable or to assign absolute configuration.
Principle: Reacting a chiral alcohol/amine with enantiopure
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Acid chlorides are more reactive than acids)
-
Dry Pyridine-d5 (acts as both solvent and base)
Step-by-Step Workflow:
-
Preparation: Dissolve 5-10 mg of substrate in 0.5 mL of Pyridine-d5 in an NMR tube.
-
Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. Shake well.
-
Critical Control: Ensure reaction goes to 100% conversion . Partial conversion can lead to "Kinetic Resolution," where one enantiomer reacts faster, skewing the observed ratio. Monitor by TLC.[5]
-
-
Workup (Optional but Recommended): If signals are broad, dilute with Et2O, wash with 1M HCl, NaHCO3, dry over Na2SO4, and redissolve in CDCl3.
-
Analysis: Acquire 1H-NMR (min 16 scans) and 19F-NMR (useful if proton region is crowded).
-
Replication: Repeat steps 1-4 with (S)-MTPA-Cl in a separate tube.
Calculation:
Protocol B: Chiral HPLC Validation (Linearity Check)
Use this to ensure your detector isn't lying to you.
The Issue: At high concentrations (often used to see minor peaks), UV detectors can saturate, flattening the major peak while the minor peak remains linear. This artificially inflates the ee.
Validation Steps:
-
Racemic Standard: Inject a racemic mixture. Ensure area ratio is exactly 50:50. If it is 52:48, your method is biased (possibly due to CD effects in the detector or column bias).
-
Dilution Series: Prepare the analyte at 1.0 mg/mL, 0.5 mg/mL, and 0.1 mg/mL.
-
Overlay: The ee value should remain constant across all concentrations. If ee increases as concentration increases, you are saturating the detector.
Visualizing the Mosher Mechanism
Understanding the spatial arrangement is key to interpreting the NMR shifts.
Figure 2: Formation of diastereomeric esters using Mosher's acid chloride. The phenyl ring of the MTPA moiety anisotropically shields protons on one side of the chiral center, allowing differentiation.
Data Analysis & Interpretation
When cross-validating, you may encounter discrepancies. Use this table to diagnose the root cause.
Table 2: Troubleshooting Discrepancies
| Scenario | Observation | Likely Root Cause | Corrective Action |
| HPLC > NMR | HPLC shows 99% ee; NMR shows 92% ee. | Peak Overlap (HPLC): An achiral impurity is co-eluting with the major enantiomer, inflating its area. | Change HPLC mobile phase (e.g., switch from Hex/IPA to Hex/EtOH). Check UV spectral purity. |
| NMR > HPLC | NMR shows >98% ee; HPLC shows 90% ee. | Iso-enantiomeric Impurity: The "minor" peak in HPLC is actually a diastereomer or regioisomer, not the enantiomer. | Use LC-MS to confirm the mass of the minor peak. |
| Polarimetry != HPLC | Optical rotation is lower than expected for the HPLC ee. | Horeau Effect / Wet Sample: Solvent effects or non-linear association of enantiomers. | Rely on HPLC/NMR.[7][8][9] Polarimetry is qualitative only for ee. |
| Variable ee | ee changes after flash chromatography. | SDE (Self-Disproportionation): The column enriched the sample. | Remix all fractions and re-measure. Do not trust ee of "purest" fraction. |
References
-
Soloshonok, V. A. (2006).[5] Remarkable Amplification of the Self-Disproportionation of Enantiomers on Achiral-Phase Chromatography Columns. Angewandte Chemie International Edition.[5] Link
-
Hoyle, A. E., et al. (2004). Mosher's Acid Analysis: A Comparative Guide.[2] Journal of Organic Chemistry. Link (Generalized citation for Mosher methodology).
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[2][10] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. Link
-
FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs.[11]Link
-
Sorochinsky, A. E., & Soloshonok, V. A. (2013).[12] Self-disproportionation of Enantiomers of Enantiomerically Enriched Compounds.[5][12][13][14] Topics in Current Chemistry. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer self-disproportionation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. researchgate.net [researchgate.net]
- 11. uma.es [uma.es]
- 12. Self-disproportionation of Enantiomers of Enantiomerically Enriched Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. The self-disproportionation of enantiomers (SDE) of amino acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
[1]
Executive Summary & Immediate Action
Target Chemical: (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid CAS: 55332-37-1 Primary Waste Class: Halogenated Organic Acid [1]
Operational Directive: This compound must be segregated from non-halogenated waste streams. The presence of the para-fluorine atom dictates that ultimate destruction must occur via high-temperature incineration with acid gas scrubbing to capture Hydrogen Fluoride (HF) byproducts. Do not dispose of down the drain or in general trash.
Chemical Characterization & Hazard Assessment
To ensure safe handling, the disposal protocol is derived from the specific functional groups of the molecule: the carboxylic acid tail and the fluorinated phenyl ring.
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Impact |
| Physical State | Solid (White to off-white powder) | Dust generation risk during transfer; requires particulate respiratory protection.[1] |
| Acidity ( | ~4.0 – 5.0 (Estimated) | Corrosive to mucous membranes; incompatible with strong bases and oxidizers.[1] |
| Halogen Content | Fluorine (F) on Phenyl ring | CRITICAL: Classifies waste as "Halogenated."[1] Incineration generates corrosive HF gas.[1] |
| Chirality | (S)-Enantiomer | No impact on disposal chemistry, but indicates high-value intermediate status (likely high purity).[1] |
Hazard Profile (GHS Classification)
Waste Stream Segregation Protocol
Effective disposal begins at the bench. You must prevent cross-contamination that could lead to dangerous exotherms or regulatory fines.[1]
The "Halogen Rule"
Because this molecule contains fluorine, it must be tagged as Halogenated Waste .
-
Why? Standard non-halogenated waste is often used as auxiliary fuel in cement kilns.[1] Fluorinated compounds can damage these kilns and release toxic HF.[1] They require specialized incinerators with scrubbers.[1]
Segregation Workflow
-
Solid Waste: Collect pure solid waste (expired shelf stock, weighing boat residues) in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."
-
Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol):
-
If solvent is Halogenated (e.g., DCM): Dispose in "Halogenated Organic Solvents" carboy.
-
If solvent is Non-Halogenated (e.g., MeOH): You must still dispose of the mixture in the "Halogenated" stream because the solute renders the entire volume halogenated for compliance purposes.
-
DOT Diagram: Waste Segregation Logic
Figure 1: Decision tree for segregating fluorinated acid waste.[1] Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.
Spill Response & Neutralization
In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to the dust.
Required PPE[4][5][6]
-
Nitrile Gloves (Double gloving recommended).[1]
-
Safety Goggles (Standard glasses insufficient for dust).[1]
-
N95 Particulate Respirator (if powder is fine/aerosolized).[1]
Protocol: Solid Spill
-
Isolate: Mark the area.[1]
-
Dampen: Gently cover the powder with a paper towel dampened with water or mineral oil. This prevents dust from becoming airborne during sweeping.[1]
-
Collect: Scoop the damp material into the "Solid Hazardous Waste" container.
-
Wash: Clean the surface with soap and water.
Protocol: Solution/Acid Spill
If the acid is in solution or wet:
-
Neutralize: Apply Sodium Bicarbonate (
) or Calcium Carbonate to the spill.[1] -
Verify: Check pH with a strip (Target pH 6–8).[1]
-
Absorb: Use vermiculite or spill pads to absorb the neutralized liquid.[1]
-
Dispose: Place absorbent materials into a sealed bag and tag as "Debris contaminated with Fluorinated Acid."
DOT Diagram: Spill Response Workflow
Figure 2: Operational workflow for safe cleanup of this compound spills.
Regulatory Compliance & Ultimate Disposal
This section provides the technical justification required for Environmental Health & Safety (EHS) documentation.
EPA/RCRA Considerations[1]
-
Waste Code: While not specifically P- or U-listed by name, this material falls under Characteristic Hazardous Waste if it exhibits corrosivity (pH < 2 in solution) or toxicity.[1]
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, etc.), the mixture adopts the F001/F002 codes.[6]
The "Causality" of Incineration
You cannot treat this waste in a biological wastewater plant. The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (
-
Biological Resistance: Bacteria in standard water treatment cannot easily cleave the C-F bond.
-
Thermal Destruction: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of rotary kiln incineration at >1000°C.
-
Scrubbing: The combustion reaction produces HF:
The facility must use alkaline scrubbers (Calcium Oxide/Lime) to neutralize the HF gas before emission.
References
-
National Research Council. (2011).[1][7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024).[1][8] Compound Summary: 3-methyl-4-phenylbutanoic acid derivatives. National Library of Medicine.[1] [Link]
Sources
- 1. This compound | 55332-37-1 [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study [mdpi.com]
- 4. capotchem.cn [capotchem.cn]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wku.edu [wku.edu]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. CID 91757380 | C22H28O4 | CID 91757380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid
Executive Summary & Scientific Context
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid is a chiral fluorinated carboxylic acid, frequently utilized as a key intermediate in the synthesis of calcitonin gene-related peptide (CGRP) antagonists and other peptidomimetics.
While often classified under "Warning" (Irritant) rather than "Danger" (Fatal), the presence of the fluorine atom on the phenyl ring increases lipophilicity compared to its non-fluorinated analogs. This physiochemical trait can enhance dermal absorption. Furthermore, as a chiral intermediate, maintaining enantiomeric purity demands rigorous exclusion of contaminants, making PPE a dual tool for personnel safety and product integrity .
Immediate Action Required:
-
Engineering Control: Handle exclusively in a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is recommended due to the fluorinated moiety.
-
Waste Stream: Segregate as Halogenated Organic Waste .
Hazard Identification Profile
Before selecting PPE, we must define the "enemy." The following hazard codes are associated with this compound class (Fluorinated Aryl Propionic/Butanoic Acids).
| Hazard Class | GHS Code | Description | Physiological Mechanism |
| Skin Irritation | H315 | Causes skin irritation | Acidic proton donation disrupts stratum corneum pH; lipophilic fluorophenyl group aids penetration. |
| Eye Irritation | H319 | Causes serious eye irritation | Direct corrosive action on corneal epithelium; micro-particulates can cause physical abrasion. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine dust irritates mucous membranes in the upper respiratory tract. |
Critical Note: Although specific toxicological data for this enantiomer may be limited, the Precautionary Principle dictates treating it as a potential sensitizer. The C-F bond is metabolically stable, meaning systemic clearance may differ from non-fluorinated acids.
Risk Assessment & PPE Selection Logic
Effective safety is not static; it scales with the operation. Use the following logic flow to determine your required protection level.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.
The PPE Matrix
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand | Gloves | Nitrile (0.11 mm min) | Latex is permeable to many organic acids. Nitrile offers superior resistance. Double glove if dissolving in DCM or THF. |
| Eye | Eyewear | Chemical Goggles | Safety glasses allow fine powders to drift around the lens via air currents. Goggles seal the ocular cavity. |
| Respiratory | Engineering | Fume Hood | Primary Defense. N95 respirators are only a backup for spill cleanup outside the hood. |
| Body | Clothing | Lab Coat (Cotton/Poly) | Standard protection.[1] Use Tyvek sleeves if weighing >5g to prevent powder accumulation on forearms. |
Operational Protocol: Safe Handling & Weighing
This protocol is designed to minimize static discharge (common with crystalline acids) and aerosolization.
Step 1: Preparation
-
Verify Ventilation: Ensure Fume Hood face velocity is 0.3–0.5 m/s.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated organics often carry high static charges, causing "powder fly" which defeats standard PPE.
-
Glove Check: Inspect nitrile gloves for micro-tears by inflating them with air (the "balloon test") before donning.
Step 2: Weighing (The Critical Moment)
-
Do not weigh on an open bench. Move the micro-balance inside the hood or use a powder containment enclosure.
-
Technique: Use a disposable anti-static weighing boat.
-
Spill Prevention: Place the receiving vessel (flask/vial) in a secondary container (e.g., a beaker) to catch any grains that fall during transfer.
Step 3: Solubilization
-
Solvent Choice: When dissolving in solvents like Dichloromethane (DCM) or Ethyl Acetate, remember that the solvent acts as a "vehicle," carrying the fluorinated acid through glove material faster than the solid alone.
-
Change Frequency: If solvent splashes onto gloves, change them immediately . Do not wait for breakthrough.
Waste Disposal & Decontamination
Proper disposal is critical due to the Carbon-Fluorine (C-F) bond, which is resistant to standard biodegradation.
Disposal Classification
-
Category: Halogenated Organic Waste .[2]
-
Why? Incineration of fluorinated compounds requires specific high-temperature scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.
-
Never mix with non-halogenated solvents (e.g., pure acetone waste), as this complicates the incineration process and increases disposal costs.
Decontamination of Glassware
-
Rinse glassware with a small amount of Acetone or Methanol. Collect this rinse as Halogenated Waste .
-
Wash with an alkaline detergent (e.g., Alconox) to neutralize residual acid traces.
-
Triple rinse with deionized water.
Emergency Response (Spill & Exposure)
Figure 2: Immediate response workflow for exposure or contamination events.[1]
-
Skin Contact: Flush immediately with water for 15 minutes.[1][3] While this is not HF, the fluorinated acid can cause delayed irritation.
-
Eye Contact: Hold eyelids open and flush at an eyewash station for a full 15 minutes.[3]
-
Spill Cleanup:
-
Alert nearby personnel.[1]
-
Wear Level 2 PPE (Goggles + Double Gloves).
-
Cover spill with absorbent pads.
-
Clean area with soap and water; dispose of all cleanup materials as Halogenated Solid Waste .
-
References
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA.gov. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
